| Property | Value |
|---|---|
| Molecular Formula | C5H9NO2 [1] [2] |
| Molecular Weight | 115.13 g/mol [2] |
| CAS Number | 2562-38-1 [1] [2] |
| Physical State | Liquid [1] |
| Density | 1.086 g/mL at 25 °C [1] [2] |
| Boiling Point | 180 °C [1] [2] |
| Melting Point | 143-144 °C [2] |
| Flash Point | 67 °C (152.6 °F) - closed cup [1] |
| Refractive Index | n20/D 1.454 [1] [2] |
| Vapor Pressure | 0.866 mmHg at 25°C [2] |
| Category | Specifications |
|---|---|
| Hazard Statements | H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) [2] |
| Signal Word | Warning [1] [2] |
| Target Organ | Respiratory system [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type ABEK (EN14387) respirator filter [1] [2] |
| Storage Class Code | 10 (Combustible liquids) [1] |
Nitrocyclopentane is primarily used in two research contexts: as a synthetic intermediate in organic chemistry and as a model compound in toxicological studies.
This compound derivatives can be synthesized via palladium-catalyzed [3+2] cycloaddition between nitroalkenes and trimethylenemethane (TMM) donors [3]. This method produces highly substituted, enantioenriched cyclopentane derivatives with up to three contiguous stereocenters, valuable for creating complex molecules like cyclopentylamines and cyclopentenones [3].
The experimental protocol involves:
The diagram below illustrates the key steps and decision points in this synthetic pathway.
This compound has been investigated for its biological activity, particularly its capacity to cause DNA damage. One key study evaluated its ability to induce DNA repair in rat hepatocytes [1].
The experimental protocol for such assays typically includes:
While a direct, step-by-step protocol for synthesizing nitrocyclopentane was not fully detailed in the search results, several relevant synthetic approaches were identified.
The following diagram outlines a general workflow for developing these derivatives, from scaffold synthesis to biological evaluation:
Recent research has shown significant potential for cyclopentane-fused derivatives in oncology drug development.
A 2024 study designed and synthesized a series of 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides, which are novel analogs of anthracyclines like doxorubicin [3]. The key findings and structure-activity relationships from this study are summarized below:
| Aspect | Findings & Implications |
|---|---|
| Antiproliferative Potency | Remarkable activity against various mammalian tumor cell lines, including those with multidrug resistance (MDR) mechanisms [3]. |
| Critical Structural Motif | The structure of the diamine moiety in the carboxamide side chain is crucial for anticancer activity and target interaction [3]. |
| Key Targets & Mechanisms | Interaction with DNA; inhibition of Topoisomerase 1; induction of Reactive Oxygen Species (ROS) [3]. |
| Improved Pharmacokinetics | The structural modification significantly increased lipophilicity and cellular uptake compared to doxorubicin [3]. |
| Lysosomal Pathway | Demonstrates preferential distribution in lysosomes, suggesting an additional pathway for inducing cytotoxicity [3]. |
| Recommended Moiety | 3-Aminopyrrolidine is a superior choice over aminosugars for incorporation into anthraquinone derivatives to circumvent efflux-mediated drug resistance [3]. |
Based on the current information, here are critical areas for research focus:
The following table consolidates key physicochemical and safety data for nitrocyclopentane from supplier catalogs and safety databases [1] [2].
| Property | Value |
|---|---|
| CAS Number | 2562-38-1 [1] [2] |
| Molecular Formula | C5H9NO2 [1] [2] |
| Molecular Weight | 115.132 g/mol [1] [2] |
| Assay | 99% [1] |
| Physical Form | Liquid [1] |
| Density | 1.086 g/mL at 25 °C [1] |
| Boiling Point | 180-181 °C (lit.) [1] [2] |
| Refractive Index | n20/D 1.454 (lit.) [1] |
| Flash Point | 67 °C (closed cup) [1] |
| Hazard Codes | Warning [1] |
| Safety Notes | Mutation data reported. Emits toxic NOx fumes when heated to decomposition [1] [2]. |
A highly enantioselective method for synthesizing heavily substituted nitrocyclopentanes is the palladium-catalyzed [3+2] cycloaddition between β,β-disubstituted nitroalkenes and a trimethylenemethane (TMM) donor [3]. This method is efficient and provides excellent control over stereochemistry.
The diagram below illustrates the workflow and key mechanistic steps for this palladium-catalyzed [3+2] cycloaddition reaction.
Detailed Experimental Procedure [3]:
The primary application of this compound in modern research is as a high-value synthetic intermediate for building complex molecular architectures. The advanced synthetic method highlighted above allows medicinal chemists to rapidly generate libraries of enantioenriched, highly substituted cyclopentane derivatives. These structures are crucial for probing structure-activity relationships in drug discovery programs, particularly when a cyclopentane or cyclopentene core is a desired scaffold in a target molecule [3].
A highly enantioselective method for synthesizing nitrocyclopentanes is through a palladium-catalyzed [3+2] cycloaddition between nitroalkenes and trimethylenemethane (TMM) precursors [1]. This reaction produces nitrocyclopentanes in excellent yield and enantioselectivity, making them valuable chiral intermediates.
The diagram below illustrates the general workflow and the utility of the cycloaddition products.
The following table outlines the optimized reaction conditions based on the research [1].
| Parameter | Specification |
|---|---|
| Nitroalkene | 1.0 equivalent (e.g., trans-β-nitrostyrene) |
| TMM Precursor | 1.6 equivalents |
| Catalyst System | 5 mol% Pd(dba)₂ and 10 mol% chiral phosphoramidite ligand L5 (with 2-naphthyl groups) |
| Solvent | Toluene |
| Concentration | 0.15 M |
| Reaction Temperature | 23–50 °C (dependent on substrate) |
| Reaction Outcome | Excellent yields (up to 97%) and high enantioselectivity (up to 95% ee) |
The nitro group in nitrocyclopentanes is a versatile handle for further chemical transformations, providing access to valuable synthetic intermediates [1].
| Transformation | Product | Conditions & Notes |
|---|---|---|
| Reduction to Amine | Cyclopentylamine | Zinc (Zn) in acidic methanol [1]. |
| Oxidation to Ketone | Cyclopentenone | 1. Formation of potassium nitronate with potassium tert-butoxide (KOt-Bu). 2. Oxidation with dimethyldioxirane (DMDO). This is a Nef-type reaction that proceeds with minimal racemization [1]. |
| Alkylation | Alkylated this compound | Palladium-catalyzed prenylation or Michael addition. Proceeds with excellent diastereoselectivity to form tetrasubstituted stereocenters [1]. |
The synthesis of enantiomerically pure nitrocyclopentanes is significant because:
A significant advance in the field is an electrochemical method that uses a nitrate salt to perform oxo-functionalization of cyclic alkanes, converting them into valuable compounds like ketones [1] [2].
Based on the research, here is a detailed methodology for the electrochemical oxo-functionalization of cyclooctane to cyclooctanone as a model reaction [1] [2]:
The following diagram illustrates the experimental workflow and the key reaction mechanism.
Experimental workflow and key mechanism for electrochemical oxo-functionalization of cyclic alkanes.
The reaction conditions significantly impact the yield. The table below summarizes key optimization data for the model reaction (cyclooctane to cyclooctanone) [1].
| Variation from Optimal Conditions | Yield of Cyclooctanone | Key By-products (Yield) |
|---|---|---|
| Optimal: 20% O₂, 10 mA cm⁻² | 31% | Cyclooctane-1,4-dione (6%) |
| 100% O₂, 10 mA cm⁻² | 16% | Trace amounts |
| Ambient Air, 10 mA cm⁻² | 23% | Cyclooctanol (2%), Cyclooctane-1,4-dione (3%) |
| 100% N₂, 10 mA cm⁻² | 0% | No reaction |
| TBA PF₆⁻ as electrolyte | 3% | - |
| Acetone as solvent | 29% | - |
While the electrochemical method is a direct functionalization strategy, the nitro group itself is a highly versatile functional group in synthesis.
The electrochemical oxo-functionalization using nitrate represents a modern, sustainable, and metal-free pathway to valorize simple cyclic alkanes into synthetically valuable ketones [1] [2]. The nitro group's powerful electron-withdrawing nature also makes it a critical tool for directing reactivity in nucleophilic substitutions on aromatic systems and for its facile conversion into other functional groups like amines [4] [3].
The most effective method for constructing the nitrocyclopentane core involves a palladium-catalyzed cycloaddition between trimethylenemethane (TMM) donors and nitroalkenes [1]. This reaction is particularly powerful because it can generate cyclopentane rings with up to three contiguous stereocenters in excellent yield and enantioselectivity, controlled by chiral ligands on the palladium catalyst [1].
The choice of TMM donor is critical, as it influences both the reactivity and the stereochemical outcome of the reaction [1].
| TMM Donor | Key Characteristics | Impact on Stereochemistry |
|---|---|---|
| Standard Donor (1a) | Higher reactivity | Modest diastereoselectivity; opposite enantiomer formed compared to 1b [1] |
| Cyano Donor (1b) | Less basic, stabilized intermediate | Excellent diastereo- and enantioselectivity; suppresses side reactions [1] |
The following table summarizes the synthesis of various this compound derivatives using the cyano TMM donor (1b), which generally provides superior results. The products retain the versatile nitro group, allowing for further transformations into cyclopentylamines or cyclopentenones [1].
| Nitroalkene Substrate | Product Structure | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| trans-α-Methyl-β-nitrostyrene (2) | ![]() |
99 | >20:1 | 96 |
| β-Methyl Substrate | ![]() |
91 | >20:1 | 95 |
| 4-Fluoro Substrate | ![]() |
99 | >20:1 | 97 |
| 3-Chloro Substrate | ![]() |
99 | >20:1 | 96 |
| Branched Alkyl Substrate | ![]() |
99 | >20:1 | 97 |
| Spirocyclic Product | ![]() |
92 | >20:1 | 99 |
This procedure provides a detailed protocol for synthesizing this compound 12 from trans-α-methyl-β-nitrostyrene (2) and the cyano TMM donor (1b) [1].
Reaction Setup
Procedure
The following diagrams illustrate the overall experimental workflow and the key mechanistic steps involved in the cycloaddition.
Diagram 1: Experimental workflow for the synthesis of this compound via Pd-catalyzed cycloaddition.
Diagram 2: Proposed catalytic cycle for the enantioselective Pd-TMM [3+2] cycloaddition.
For research involving the physical and thermodynamic properties of this compound itself, the NIST Web Thermo Tables (WTT) provide critically evaluated data [2]. This database includes properties such as normal boiling temperature, critical temperature and pressure, density, heat capacity, and enthalpy of formation for this compound (C₅H₉NO₂) [2].
Nitrocyclopentane features a nitro group (-NO₂) attached to a secondary carbon on a cyclopentane ring. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent carbon [1].
Your primary strategic decision will be whether the reaction proceeds via an SN1 or SN2 mechanism. The table below summarizes the key factors to consider for this compound.
| Factor | Consideration for this compound | SN1 Implication | SN2 Implication |
|---|---|---|---|
| Substrate Structure | Secondary alkyl nitro compound | Tertiary substrates are best; secondary are moderate. Favored by stability of carbocation intermediate [2] [3]. | Methyl & primary are best; secondary are moderate but possible. Hindered by sterics around the carbon [2] [3]. |
| Leaving Group | The nitro group itself is a poor leaving group. Another leaving group (e.g., halide) must be present on the carbon. | Requires a good leaving group (I⁻, Br⁻, TsO⁻) [4] [2]. | Requires a good leaving group (I⁻, Br⁻, TsO⁻) [4] [2]. |
| Nucleophile | Strong nucleophiles (e.g., alkoxides, cyanide) are typically used in substitution at the carbon bearing the nitro group. | Favored with weaker/neutral nucleophiles (e.g., H₂O) [5] [6]. | Favored with strong nucleophiles (e.g., OH⁻, CN⁻, charged species) [5] [2] [6]. |
| Solvent | The choice is mechanism-dependent. | Favored by polar protic solvents (e.g., H₂O, alcohols) which stabilize the carbocation intermediate [5] [2]. | Favored by polar aprotic solvents (e.g., DMSO, DMF, acetone) which increase nucleophile reactivity [5] [2]. |
This decision-making process for selecting the appropriate reaction conditions can be visualized in the following workflow:
The following is a generalized protocol for a nucleophilic substitution reaction, which you can adapt based on your specific nucleophile and the mechanistic path you choose.
Title: General Procedure for Nucleophilic Substitution on a Secondary Nitroalkane (e.g., this compound Derivative)
1. Reaction Setup
2. Reaction Procedure
3. Work-up Procedure
4. Purification & Characterization
The choice of leaving group is critical, as its ability to depart determines the reaction rate for both SN1 and SN2 mechanisms [4] [2]. The relative leaving group abilities for common halides are consistent across both mechanisms.
| Leaving Group | Relative Leaving Ability | Notes on Reactivity & Handling |
|---|---|---|
| Iodide (I⁻) | Best | Highly reactive in both SN1 and SN2 paths. Alkyl iodides can be less stable and light-sensitive [2]. |
| Bromide (Br⁻) | Very Good | Excellent balance of reactivity and stability; a common choice for synthesis [2]. |
| Chloride (Cl⁻) | Good | Less reactive than bromide, but can be sufficient with good nucleophiles or under forcing conditions [2]. |
| Fluoride (F⁻) | Poor | Not a viable leaving group in standard aliphatic SN1/SN2 reactions [2]. |
The direct nitration of aliphatic hydrocarbons like cyclopentane typically proceeds via a free-radical mechanism, unlike the electrophilic aromatic substitution common for benzene rings [1]. This reaction is generally less selective and can be challenging to control.
Given the lack of a direct protocol, here are two potential methodological approaches based on general nitration principles.
Nitryl chloride can serve as a source of the nitro radical.
The workflow for this strategy can be summarized as follows:
A more controlled strategy involves first introducing a good leaving group, followed by nucleophilic substitution.
The workflow for this two-step strategy is outlined below:
Due to the scarcity of data, the table below lists anticipated properties of this compound based on the structure.
| Property | Anticipated Characteristic / Value |
|---|---|
| Molecular Formula | C₅H₉NO₂ |
| Boiling Point | Expected to be higher than cyclopentane (49.2 °C) [4] |
| Stability | Likely stable under standard conditions, but polynitrated derivatives may be explosive |
| Key IR Absorptions | Antisymmetric & symmetric NO₂ stretches (~1540-1560 cm⁻¹ & ~1350-1380 cm⁻¹) |
| ¹H NMR Shift | α-protons (to NO₂) expected downfield (~4.0-4.5 ppm) |
I hope this overview provides a useful starting point for your work. If your target is a specific molecule containing a nitrated cyclopentane ring (e.g., a pharmaceutical intermediate), exploring synthetic routes that build the nitro-cyclopentane unit from a functionalized precursor might be a more efficient alternative.
The following table summarizes the key properties of the starting materials, based on the search results.
| Compound | CAS Number | Molecular Formula / Weight | Key Properties & Hazards |
|---|---|---|---|
| Bromocyclopentane | 137-43-9 [1] | C₅H₉Br / 149.03 [1] | Identified via NMR: ¹H NMR (400 MHz, CDCl₃) δ 4.45 (s, 1H), 2.05-2.12 (m, 2H), 1.65-1.89 (m, 6H) [1]. |
| Sodium Nitrite | 7632-00-0 [2] [3] | NaNO₂ / 68.9953 [2] | Appearance: White or slightly yellowish crystalline solid [2]. Solubility: 84.8 g/100 mL (water, 25°C) [2]. Hazards: Oxidizer, toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation [3]. |
Given the absence of a specific published procedure, this protocol is proposed based on the reactivity of alkyl halides with nitrite ions. The general reaction is a nucleophilic substitution where the nitrite ion (NO₂⁻) can attack the carbon bound to bromine. It is important to note that nitrite is an ambident nucleophile, meaning the reaction can yield both nitrite esters (O-alkylation) and nitro compounds (C-alkylation).
The workflow for this proposed synthesis and analysis can be visualized as follows:
Title: Synthesis of Cyclopentyl Nitrito and/or Nitro Compounds from Bromocyclopentane and Sodium Nitrite
1. Reaction Setup
2. Procedure 1. In a 100 mL round-bottom flask, add bromocyclopentane (1.0 g, ~6.7 mmol) and sodium nitrite (0.93 g, ~13.4 mmol). 2. Add 30 mL of anhydrous DMF to the flask and attach the reflux condenser. 3. Stir the reaction mixture and heat to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. 4. After completion, cool the reaction mixture to room temperature. 5. Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. 6. Shake the funnel vigorously, allow the layers to separate, and drain off the aqueous layer. 7. Wash the organic layer twice with 30 mL of water, followed by a wash with 30 mL of brine to remove residual water and DMF. 8. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
3. Purification and Analysis * Purification: Purify the crude product using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the potential isomeric products. * Analysis: Identify and characterize the products using techniques such as: * ¹H NMR & ¹³C NMR: Compare the spectra with the known NMR of the starting material [1] and literature data for cyclopentyl nitrite and nitrocylopentane. * Mass Spectrometry (MS): Confirm the molecular weight of the products. * Infrared (IR) Spectroscopy: Look for characteristic stretches (N=O, N-O, C-N) to help distinguish between the O-nitrite and C-nitro isomers.
Since a direct synthesis protocol is not established, your research should focus on method development and optimization. Key parameters to systematically vary and study include:
Cyclopentylamine is a valuable primary amine serving as a key building block in the pharmaceutical and agrochemical industries. Its incorporation into molecules can enhance metabolic stability, bioavailability, and target selectivity. A prominent example is its role as a core structure in the antiviral drug Peramivir [1].
While the direct reduction of nitrocyclopentane is a plausible route, a more common industrial method involves the reductive amination of cyclopentanone. This one-step catalytic process is highly efficient and scalable [2].
Reaction Equation:
Cyclopentanone + NH₃ + H₂ → Cyclopentylamine + H₂O
Reaction Conditions Summary Table
| Parameter | Specification |
|---|---|
| Reactants | Cyclopentanone, Ammonia (NH₃) |
| Catalyst | Nickel-based catalyst |
| Pressure | 20 MPa (High pressure) |
| Temperature | 150 - 200 °C |
| Atmosphere | Hydrogen (H₂) gas |
| Reactor Type | Fixed-bed reactor |
Step-by-Step Procedure:
This method provides a direct and industrially relevant pathway to cyclopentylamine, avoiding the need to synthesize a this compound precursor.
Although a specific protocol was not found, the search results confirm that the reduction of nitrocyclopentanes to cyclopentylamines is a known and useful transformation. One source mentions that the reduction can be accomplished using zinc (Zn) in acidic methanol [1]. This suggests a classic dissolution metal reduction process.
Proposed Reaction Pathway:
This compound (R-NO₂) → [Reduction] → Cyclopentylamine (R-NH₂)
Theoretical Reduction Methods Table
| Method | Typical Conditions | Notes & Considerations |
|---|---|---|
| Dissolution Metal Reduction | Zinc (Zn) dust, Acidic Methanol (e.g., HCl/MeOH) [1]. | Classic method; requires handling of active metal and strong acid. |
| Catalytic Hydrogenation | H₂ gas (e.g., 1-10 atm), Catalyst (e.g., Pd/C, Raney-Ni), solvent (e.g., Ethanol, Ethyl Acetate). | Industry-preferred green chemistry; requires a pressure vessel. |
| Other Metal Reductions | Iron (Fe) or Tin (Sn) in acidic medium. | Can be effective but may generate more inorganic waste. |
Considerations for Method Development:
Cyclopentylamine is a versatile intermediate. The following diagram illustrates its key synthetic applications and pathways as described in the search results.
The synthesis of cyclopentylamine via the reductive amination of cyclopentanone provides a robust and efficient industrial-scale protocol. The reduction of this compound represents a valuable alternative route, particularly useful when the nitro precursor is readily available from reactions like the enantioselective [3+2] cycloaddition of nitroalkenes [1]. Its role as a key intermediate in synthesizing complex molecules like cyclopentylamines and cyclopentenones underscores its significant value in medicinal and process chemistry.
The Nef reaction is a classic organic transformation that converts primary or secondary nitroalkanes into the corresponding carbonyl compounds (aldehydes or ketones) [1] [2]. Its application to nitrocyclopentane derivatives provides direct access to cyclopentanones and cyclopentenones, which are highly valuable synthetic intermediates, particularly in the synthesis of natural products and potential therapeutic agents [3].
The general mechanism for the hydrolytic Nef reaction begins with the deprotonation of the nitro compound to form a nitronate salt, which is then protonated to a nitronic acid [1] [2]. Further protonation generates an iminium ion. Subsequent nucleophilic addition of water, followed by elimination and tautomerization, yields the final carbonyl compound [1]. A unified mechanism for both Nef and related Meyer reactions involves a common N,N-bis(hydroxy)iminium cation intermediate [4].
The following diagram illustrates the general mechanism of the classic hydrolytic Nef reaction.
Diagram Title: General Nef Reaction Mechanism
This protocol, adapted from the procedure developed for enantiomerically enriched nitrocyclopentanes, is specifically designed to overcome the limitations of classic hydrolytic conditions [3]. It is the recommended method for converting this compound to cyclopentanone.
Step 1 - Formation of Potassium Nitronate:
Step 2 - Oxidation with Dimethyldioxirane:
This is the classical procedure, which is generally not successful for nitrocyclopentanes but is included for comparative purposes [3]. It works well for simpler aliphatic nitro compounds.
The table below summarizes key data and characteristics for the different methods applicable to the Nef reaction of this compound.
Table 1: Comparison of Nef Reaction Conditions for this compound
| Parameter | Classical Acid Hydrolysis [1] [2] | Oxidative Method (KOBuᵗ / DMDO) [3] |
|---|---|---|
| Recommended for this compound | No (leads to failure/decomposition) | Yes |
| Key Reagents | H₂SO₄ (aq.) | 1. KOBuᵗ 2. Dimethyldioxirane (DMDO) | | Solvent System | Water / often a co-solvent | Tetrahydrofuran (THF) / Acetone | | Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | | Reported Yield | Not applicable for this substrate | 86% (for an enantioenriched derivative) | | Critical Note | Fails for this compound substrates. | Successful; preserves stereochemistry at α-carbon. |
The following workflow summarizes the optimized protocol for converting this compound to cyclopentanone.
Diagram Title: Optimized Synthesis Workflow
The conversion of this compound to cyclopentanone is efficiently achieved using an oxidative Nef reaction protocol involving potassium tert-butoxide and dimethyldioxirane. This method overcomes the limitations of classical acid hydrolysis for this specific substrate class and provides access to valuable cyclopentanone derivatives in high yield while preserving stereochemical integrity.
This compound represents a valuable synthetic building block in organic chemistry and drug development, characterized by a nitro group attached to a cyclopentane ring. This molecular framework combines the unique reactivity of the nitro group with the moderate ring strain of cyclopentane (approximately 5.5 kcal/mol less than nitrocyclopropane), creating versatile opportunities for carbon-carbon bond formation in complex molecule synthesis [1]. The strategic importance of this compound derivatives stems from their ability to participate in diverse reaction pathways while maintaining favourable stability profiles compared to their smaller-ring counterparts.
For researchers in medicinal chemistry and drug development, this compound offers a balanced reactivity-stability profile that enables the construction of molecular architectures with defined stereochemistry and functional group compatibility. The nitro group serves as both an electron-withdrawing activator for adjacent reaction sites and a versatile synthetic handle for subsequent transformations to amines, carbonyls, and other pharmacologically relevant functionalities. These characteristics make this compound particularly valuable in structure-activity relationship studies and lead optimization campaigns where efficient carbon scaffold diversification is essential [2].
This compound (C₅H₉NO₂) features a five-membered carbocyclic ring with a nitro group (-NO₂) directly attached to one of the ring carbons. Theoretical studies employing DFT-B3LYP and MP2 methods with 6-311++G(2df,2p) and aug-cc-pVTZ basis sets reveal that the C–NO₂ bond length in this compound measures approximately 1.55-1.57 Å, significantly shorter than corresponding bonds in nitrocyclopropane derivatives [1]. This bond length reduction indicates a strengthened C–NO₂ bond compared to more strained systems, contributing to this compound's enhanced stability while maintaining sufficient reactivity for strategic bond cleavages.
The electronic distribution in this compound shows characteristic polarization of the C–NO₂ bond, with the carbon bearing a partial positive charge (δ+) and the nitro group oxygen atoms carrying partial negative charges (δ-). This polarization creates an electron-deficient center at the α-carbon, facilitating nucleophilic attack and subsequent carbon-carbon bond formation. Computational analyses of electron density shifts demonstrate that upon complex formation with hydrogen bond donors, the C–C bonds in the cyclopentane ring lose electron density while the C–NO₂ bond gains density, resulting in weakened ring strain and strengthened C–NO₂ bond character [1]. These electronic characteristics directly influence the compound's behavior in synthetic applications and its potential for strategic functionalization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Experimental Condition | Significance |
|---|---|---|---|
| Molecular Formula | C₅H₉NO₂ | - | MW = 115.13 g/mol |
| C–NO₂ Bond Length | 1.55-1.57 Å | DFT/B3LYP/6-311++G(2df,2p) | Stronger than smaller nitrocycloalkanes |
| Ring Strain Energy | Lower than nitrocyclopropane by ~5.5 kcal/mol | Computational analysis | Impacts stability and reactivity |
| Nitrogen Oxidation State | +3 | - | Influences redox behavior |
| Hydrogen Bond Acidity | Moderate | With HF as hydrogen bond donor | Affects catalyst interaction |
This compound exhibits moderate ring strain compared to other nitrocycloalkanes, with computational studies indicating significantly reduced strain energy relative to nitrocyclopropane and nitrocyclobutane systems. This strain profile contributes to its enhanced stability while maintaining sufficient reactivity for strategic transformations. The C–NO₂ bond dissociation energy (BDE) in this compound has been theoretically determined to be higher than in more strained systems, with calculations suggesting values in the range of 55-65 kcal/mol, positioning it as a manageable yet reactive handle for synthetic manipulations [1].
Spectroscopic characteristics of this compound include strong IR absorptions at approximately 1550-1565 cm⁻¹ and 1370-1385 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching vibrations, respectively. NMR chemical shifts show characteristic signals for the carbon alpha to the nitro group in the range of 75-85 ppm in ¹³C NMR spectra, significantly deshielded due to the strong electron-withdrawing effect of the nitro group. These spectroscopic signatures provide valuable diagnostic tools for reaction monitoring and compound characterization in synthetic workflows [1].
The strategic employment of cyanide ion nucleophiles represents one of the most established approaches for carbon chain extension using this compound derivatives. This methodology capitalizes on the electrophilic character of carbon atoms adjacent to nitro groups, enabling nucleophilic displacement reactions that form new C–C bonds while converting the nitro functionality into other valuable groups. The reaction proceeds through an S_N2-type mechanism where the carbon nucleophile attacks the electrophilic center, resulting in carbon-carbon bond formation with concurrent functional group transformation [3].
The synthetic utility of this approach is significantly enhanced by the versatile reactivity of the nitrile products, which serve as intermediates for various functional group interconversions:
Reduction to amines: Nitriles can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂, Ni catalyst) to primary amines, providing access to valuable amine functionalities prevalent in pharmaceutical compounds [3].
Hydrolysis to carboxylic acids: Reflexing nitriles with dilute hydrochloric acid facilitates hydrolysis to carboxylic acids, introducing a versatile functional handle for further derivatization through amide bond formation or esterification [3].
Nucleophilic addition to carbonyls: Cyanide ions also participate in nucleophilic addition reactions with aldehydes and ketones, forming hydroxynitriles that contain both alcohol and nitrile functionalities for further diversification [3].
This compound participates in several classical carbon-carbon bond forming reactions that leverage the electron-withdrawing nature of the nitro group to activate adjacent positions. The aldol reaction represents one such transformation, where this compound can form enolate species that function as nucleophiles toward carbonyl electrophiles. The resulting β-hydroxy nitro compounds offer valuable synthetic intermediates for the construction of more complex molecular architectures [4].
The Michael addition represents another powerful strategy for C–C bond formation with this compound derivatives. In this conjugate addition pathway, this compound enolates serve as Michael donors to α,β-unsaturated carbonyl compounds (Michael acceptors), forming 1,5-dicarbonyl equivalents with predictable stereochemistry. This transformation is particularly valuable because it proceeds under mild conditions and demonstrates broad functional group compatibility, making it suitable for complex molecule assembly [4]. Additionally, the Wittig reaction enables the conversion of carbonyl compounds derived from this compound to alkenes, providing access to unsaturated derivatives for further elaboration [4].
Objective: To extend the carbon chain of this compound through nucleophilic substitution with cyanide ions, forming a nitrile derivative.
Materials:
Procedure:
Purification and Characterization: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the nitrile derivative. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy. Expected ( ^{13}C ) NMR signal for the nitrile carbon: 115-120 ppm. IR spectroscopy should show the characteristic C≡N stretch at 2240-2260 cm⁻¹ [3].
Objective: To achieve site-selective C–C bond formation at unactivated sp³ C–H bonds in this compound derivatives using photoredox catalysis.
Materials:
Procedure:
Workup and Isolation: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the C–H functionalized product. Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. This method enables selective functionalization at the tertiary C–H bond four atoms away from the amide nitrogen via a 1,5-hydrogen atom transfer process [2].
The photoredox-catalyzed C–H functionalization of this compound derivatives represents a cutting-edge methodology for selective carbon-carbon bond formation at traditionally inert aliphatic carbon sites. This innovative approach, developed by Chu and Rovis, enables direct functionalization of unactivated sp³ C–H bonds in amide derivatives of this compound through a mechanism involving 1,5-hydrogen atom transfer [2]. The reaction employs an iridium photocatalyst that oxidizes the amide nitrogen to generate a nitrogen radical cation, initiating a chain of events that culminates in selective C–C bond formation.
The mechanism of this transformation proceeds through several key stages:
This methodology demonstrates remarkable site-selectivity for the tertiary C–H bond at the fourth carbon from the nitrogen, even in molecules containing multiple seemingly identical C–H bonds. The reaction exhibits broad substrate scope, accommodating various amides and alkenes, and has been applied to the derivatization of biologically active molecules, including analogues of Pregabalin, a medication used for nerve pain [2].
Diagram 1: Photoredox-catalyzed C–H functionalization mechanism showing key steps including photoexcitation, hydrogen atom transfer, and radical addition.
Transition metal-catalyzed cross-coupling reactions provide powerful methods for constructing C–C bonds with this compound derivatives. The Heck reaction, a palladium-catalyzed coupling between unsaturated halides and alkenes, enables the introduction of alkene functionality to this compound frameworks. This transformation proceeds through a catalytic cycle involving oxidative addition of the organohalide to Pd(0), alkene coordination and migratory insertion, and final beta-hydride elimination to regenerate the alkene product [5].
The Suzuki coupling represents another valuable cross-coupling methodology for connecting this compound-derived organoboranes or organoborates with organic halides or triflates. This reaction is particularly advantageous because of its mild reaction conditions, excellent functional group tolerance, and the commercial availability of boronic acid reagents. The Suzuki coupling employs a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps, efficiently generating new C–C bonds with water as the only byproduct [5].
Table 2: Comparison of Advanced Carbon-Carbon Bond Formation Methods
| Method | Catalyst System | Key Advantages | Limitations | Common Applications |
|---|---|---|---|---|
| Photoredox C–H Functionalization | Iridium photocatalyst, Blue LED | Site-selectivity, No pre-functionalization | Requires directing group, Specialized equipment | Late-stage functionalization, Drug derivatization |
| Heck Reaction | Pd(0)/PPh₃, base | Stereoselective, Tolerant of many functional groups | Requires unsaturated halide, Aprotic conditions | Alkene synthesis, Conjugated systems |
| Suzuki Coupling | Pd(0)/ligand, base | Mild conditions, Low toxicity of boron byproducts | Requires organoboron reagent, Oxygen sensitive | Biaryl synthesis, Complex molecule assembly |
| Alkene Metathesis | Ruthenium carbene complexes | Atom economic, Ring-closing capability | Ethylene byproduct, Catalyst cost | Macrocycle synthesis, Ring formation |
This compound and its derivatives require careful handling due to the potential energetic nature of nitro compounds. All reactions should be conducted behind blast shields in a properly ventilated fume hood with appropriate personal protective equipment, including lab coat, safety glasses, and chemically resistant gloves. Particular caution should be exercised when scaling up reactions, as the energy content of nitro compounds increases with sample size. Before beginning work, researchers should consult safety data sheets for all components and conduct a thorough risk assessment of the planned procedure [1].
Special attention must be given to purification and isolation of this compound derivatives. Avoid allowing reaction mixtures to dry completely during workup, as desiccation can increase sensitivity to impact and friction. When possible, maintain solvents throughout the purification process and implement gradient temperature controls during concentration steps. Storage of this compound compounds should be in clearly labeled containers with appropriate hazard warnings, preferably as solutions in inert solvents rather than in neat form, and kept away from heat sources and oxidizing agents [1].
The sensitivity properties of this compound can be modulated through strategic molecular design and processing conditions. Computational studies have demonstrated that intermolecular hydrogen-bonding interactions can influence the C–NO₂ bond strength and potentially reduce explosive sensitivity [1]. When designing synthetic routes incorporating this compound, consider introducing hydrogen bond donors or acceptors in the molecular architecture to enhance stability while maintaining reactivity.
For long-term storage of this compound derivatives, the following stabilization strategies are recommended:
The strategic application of This compound carbon-carbon bond formation enables efficient access to structurally diverse compounds for drug discovery campaigns. The methodology has been successfully applied to the synthesis of Pregabalin analogues, demonstrating its utility in derivatizing biologically active molecules for structure-activity relationship studies [2]. The ability to selectively functionalize specific C–H bonds in complex molecules provides medicinal chemists with powerful tools for lead optimization without the need for de novo synthesis or extensive protecting group strategies.
The photoredox C–H functionalization protocol is particularly valuable in pharmaceutical development due to its compatibility with a wide range of functional groups commonly found in drug candidates, including amines, amides, esters, and heterocycles. This methodology enables the late-stage diversification of advanced intermediates, facilitating rapid exploration of chemical space around promising lead compounds. The capability to incorporate various alkene coupling partners further enhances the utility of this approach, allowing access to diverse molecular architectures from common this compound-based intermediates [2].
This compound serves as a versatile synthetic building block for carbon-carbon bond formation through both classical and contemporary methodologies. The unique reactivity profile of this compound, balancing the electron-withdrawing nature of the nitro group with the moderate ring strain of the cyclopentane framework, enables diverse synthetic transformations with applications in complex molecule assembly and drug development. The experimental protocols detailed in these application notes provide researchers with robust methods for implementing these transformations in their synthetic workflows.
Future developments in this compound chemistry will likely focus on expanding the scope of catalytic asymmetric transformations and developing even more selective C–H functionalization protocols. The integration of this compound chemistry with other emerging technologies, including flow chemistry and machine learning-assisted reaction optimization, promises to further enhance the utility of this valuable synthetic building block in academic and industrial settings. As synthetic methodologies continue to advance, this compound and its derivatives will remain important tools for constructing molecular complexity in the synthesis of biologically active compounds and functional materials.
Nitrocyclopentanes represent a privileged structural motif in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex carbocyclic frameworks and biologically active molecules. These compounds are characterized by a nitro group attached directly to a cyclopentane ring, which activates the molecule for diverse functionalization pathways while providing a handle for further synthetic manipulation. The strategic importance of nitrocyclopentanes in drug development stems from their dual utility as direct precursors to cyclopentylamine pharmacophores and their role as synthetic intermediates en route to cyclopentenone derivatives, both of which are common structural elements in therapeutic agents. Among the various methods for accessing these structures, cycloaddition reactions stand out as particularly efficient approaches that enable rapid assembly of molecular complexity with excellent control over stereochemistry and regiochemistry.
The palladium-catalyzed [3+2] cycloaddition between trimethylenemethane (TMM) donors and nitroalkenes has emerged as a powerful transformation for the direct synthesis of highly substituted nitrocyclopentanes. This method provides exceptional value in synthetic chemistry due to its ability to construct contiguous stereocenters in a single operation, often with excellent enantioselectivity when appropriate chiral ligands are employed [1]. The resulting nitrocyclopentanes contain up to three adjacent stereocenters, including challenging quaternary centers, making this methodology particularly attractive for the synthesis of complex natural products and pharmaceutical targets. The nitro group functionality serves as a versatile synthetic handle that can be transformed into various functional groups, including amines, carbonyls, and other valuable intermediates for further elaboration [2].
The palladium-catalyzed [3+2] cycloaddition reaction between trimethylenemethane (TMM) donors and nitroalkenes proceeds through a well-defined catalytic cycle that involves the generation of a Pd-TMM complex as the key intermediate. This complex undergoes nucleophilic addition to the electron-deficient nitroalkene, followed by ring closure to form the nitrocyclopentane product. The reaction demonstrates remarkable functional group tolerance and can accommodate a wide range of substituted nitroalkenes, including β,β-disubstituted variants that generate cyclopentanes bearing quaternary stereocenters [1]. The mechanism proceeds through an initial oxidative addition of the TMM precursor to palladium(0), forming a Pd-TMM complex that acts as a dipole equivalent. This complex then adds to the nitroalkene in the stereodetermining step, followed by cyclization to form the five-membered ring.
A remarkable feature of this transformation is the unusual reversal of enantioselectivity observed when switching between different TMM donors. While standard donor 1a (2-[(acetoxymethyl]methyl)-2-propenyl acetate) provides cyclopentanes with one sense of chirality, the cyano-substituted donor 1b (2-[(acetoxymethyl]methyl)-2-propenyl cyanide) generates products with opposite configuration, despite using the same enantiomer of the chiral ligand [1]. This phenomenon is attributed to differences in the electronic properties of the Pd-TMM intermediates and their interaction with the chiral ligand environment. The cyano donor produces a more stabilized Pd-TMM complex that may favor a more concerted, albeit asynchronous, reaction mechanism with different geometric requirements in the transition state.
Table 1: Reaction components and conditions for palladium-catalyzed [3+2] cycloaddition
| Component | Quantity | Notes |
|---|---|---|
| Pd(dba)₂ | 5-7.5 mol% | Palladium precursor; stabilize with 0.5 equiv dba |
| Chiral ligand (L5) | 10-15 mol% | Bis-2-naphthyl phosphoramidite works best |
| TMM donor (1a or 1b) | 1.6 equiv | Donor 1a: standard; Donor 1b: for cyano-substituted |
| Nitroalkene | 1.0 equiv | Typically trans-β-substituted nitroalkenes |
| Solvent | 0.15-0.5 M | Toluene, dioxane, or THF |
| Temperature | 23-50°C | Lower temp for improved ee with some substrates |
| Reaction time | 12-24 h | Monitor by TLC or LC-MS |
| Workup | Chromatography | Silica gel with hexanes/EtOAc |
Step-by-Step Procedure:
Reaction Setup: In an argon-filled glove box or under inert atmosphere using standard Schlenk techniques, combine Pd(dba)₂ (5-7.5 mol%) and chiral phosphoramidite ligand (10-15 mol%) in the chosen solvent (toluene, dioxane, or THF) to give a concentration of 0.15-0.5 M relative to the nitroalkene substrate.
Catalyst Formation: Stir the mixture at room temperature for 30 minutes to generate the active catalytic species. The solution typically changes color during this activation period.
Substrate Addition: Add the nitroalkene substrate (1.0 equiv) followed by the TMM donor (1.6 equiv) to the reaction vessel. For donors prone to decomposition, add dropwise as a solution in the reaction solvent.
Reaction Execution: Heat the reaction mixture to the specified temperature (23-50°C, depending on substrate) with vigorous stirring. Monitor reaction progress by TLC or LC-MS until complete consumption of the nitroalkene is observed (typically 12-24 hours).
Workup Procedure: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel using hexanes/ethyl acetate gradients (typically 5:1 to 2:1) to obtain the desired this compound product.
Analysis: Analyze enantiomeric excess by chiral HPLC or SFC after derivatization if necessary. Determine diastereomeric ratios by ( ^1H ) NMR analysis of the crude reaction mixture.
Critical Parameters for Success:
Figure 1: Catalytic cycle for palladium-catalyzed [3+2] cycloaddition of TMM donors with nitroalkenes
The Pd-catalyzed [3+2] cycloaddition exhibits broad substrate scope with respect to both the nitroalkene and TMM donor components. Various substituted nitroalkenes participate effectively in the transformation, providing access to diverse this compound architectures.
Table 2: Substrate scope and performance in palladium-catalyzed [3+2] cycloadditions
| Nitroalkene Type | Example Substituent | Product | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|
| Aryl | 3-Bromophenyl | 7 | 63 | 94 | Good for e-deficient arenes |
| Aryl | 4-Methoxyphenyl | 11 | 72 | 94 | Lower temp (23°C) improves ee |
| Aryl | 2-Methylphenyl | 9 | 91 | 93 | Ortho-substitution tolerated |
| Heteroaryl | 2-Furyl | 15 | 66 | 88 | Lower temp required |
| Heteroaryl | 2-Thiophenyl | 17 | 75 | 91 | Good heterocycle tolerance |
| Alkyl | n-Propyl | 19 | 88 | 83 | Moderate ee for aliphatics |
| Alkyl | t-Butyl | 21 | 97 | 88 | Sterically demanding groups ok |
| β,β-Disubstituted | α-Methyl-β-nitrostyrene | 3a/3b | 75 | 92 | Mixture of diastereomers |
| With cyano donor | Various | 12-21 | >95 | >95 | Single diastereomer |
Aromatic Nitroalkenes: The reaction accommodates a wide range of aryl-substituted nitroalkenes with varying electronic properties. Electron-deficient arenes (e.g., 3-bromophenyl, 4-chlorophenyl) typically provide excellent enantioselectivities (94-95% ee), while electron-rich systems (e.g., 4-methoxyphenyl) also perform well, though sometimes requiring lower reaction temperatures (23°C) to maintain high enantiocontrol [2]. Ortho-substituted aryl rings are tolerated without significant erosion of yield or selectivity, demonstrating the method's robustness to steric encumbrance.
Heteroaromatic and Aliphatic Systems: Heterocyclic nitroalkenes derived from furans, thiophenes, and indoles participate effectively in the cycloaddition, albeit with generally slightly lower enantioselectivities (86-91% ee) compared to their aromatic counterparts. Notably, the position of the nitroalkene tether on the heterocycle impacts selectivity, with 3-substituted heterocycles typically outperforming 2-substituted variants [2]. Alkyl-substituted nitroalkenes (primary, secondary, and tertiary) are viable substrates, though enantioselectivities tend to be more modest (83-93% ee) compared to aromatic systems.
Challenging Substrates: The method successfully extends to β,β-disubstituted nitroalkenes, which generate cyclopentanes bearing quaternary stereocenters. While these substrates typically give mixtures of diastereomers with standard TMM donors, the use of cyano donor 1b enables formation of single diastereomers with excellent enantiocontrol (>95% ee) [1]. This represents a significant expansion of the method's capabilities for constructing highly congested cyclopentane architectures.
Despite the broad scope, several limitations and challenges persist. Highly electron-rich nitroalkenes can sometimes exhibit reduced reactivity, potentially due to diminished electrophilicity of the β-carbon. Sterically congested substrates, particularly those with bulky ortho substituents on both the nitroalkene and the TMM donor, may require elevated temperatures or extended reaction times, which can erode enantioselectivity. The formation of open-chain byproducts via allylic deprotonation competes with cycloaddition in some cases, particularly with more acidic TMM precursors [1]. This side reaction can be suppressed by using dioxane as solvent or switching to the cyano-substituted TMM donor, which generates a less basic Pd-TMM complex.
The nitro group in the cycloaddition products serves as a versatile synthetic handle for diverse functional group interconversions, significantly expanding the utility of this methodology in synthetic planning.
Table 3: Synthetic transformations of this compound products
| Transformation | Reagents/Conditions | Product | Yield (%) | Applications |
|---|---|---|---|---|
| Reduction to amine | Zn, HCl/MeOH or H₂, catalyst | Cyclopentylamine | 70-90 | Direct pharma core; mandelamide for config |
| Nef reaction | 1. t-BuOK, 2. DMDO | Cyclopentenone | 86 | Enone for further reactions |
| Alkylation | Pd-catalyzed prenylation | Prenyl derivative | 80-90 | Quaternary center formation |
| Michael addition | Methyl vinyl ketone, base | Michael adduct | 87 | Ring expansion/functionalization |
| Nef-Cl variant | 1. TMSCl, base; 2. mCPBA | gem-Chloro-nitro | 60-75 | Unusual halogenated building block |
Reduction to Cyclopentylamines: The nitro group can be reduced to an amine using various conditions, with zinc in acidic methanol or catalytic hydrogenation proving most effective. This transformation provides direct access to enantioenriched cyclopentylamines, which are important structural motifs in pharmaceutical agents such as the antiviral peramivir [2]. The resulting amines can be converted to mandelamide derivatives for determination of absolute configuration by ( ^1H ) NMR analysis or X-ray crystallography.
Nef Reaction to Cyclopentenones: Conversion of the nitro group to a carbonyl via the Nef reaction provides access to enantioenriched cyclopentenones, valuable intermediates in organic synthesis. Standard Nef conditions often lead to decomposition or poor yields, but the method developed by Zhao using potassium tert-butoxide to generate the nitronate anion followed by oxidation with dimethyldioxirane (DMDO) gives excellent yields (86%) with minimal racemization [2]. This transformation is particularly noteworthy given the potential for epimerization at the α-stereocenter during carbonyl formation.
Carbon-Carbon Bond Forming Reactions: The nitro group facilitates α-alkylation through its anion-stabilizing effect. Both palladium-catalyzed prenylation and Michael addition proceed with excellent diastereoselectivity and good yield, providing access to cyclopentanes with tetrasubstituted stereocenters [2]. This demonstrates the utility of the nitro group for further complexity-generation through C-C bond formation.
The methodology has been applied to the synthesis of complex natural products, demonstrating its utility in target-oriented synthesis. The cycloaddition with 3,4-methylenedioxy-β-nitrostyrene provides a key intermediate that has been utilized in the synthesis of (±)-cephalotaxine, the major alkaloid from Cephalotaxus species [2]. While the original racemic synthesis gave the product as a mixture of diastereomers, the asymmetric version provides a single diastereomer in 80% yield and 91% ee, constituting a formal synthesis of cephalotaxine. The ability to access either enantiomer of the natural product scaffold by simply switching the enantiomer of the chiral ligand highlights the strategic advantage of this approach.
While the Pd-catalyzed [3+2] cycloaddition represents the most developed method for this compound synthesis, several alternative cycloaddition approaches provide complementary strategies for accessing these structures.
Cascade Cycloadditions of Nitrocyclopropanes: Nitrocyclopropane carboxylates undergo cascade intramolecular rearrangement to cyclic nitronates followed by thermal cycloaddition with alkynes or alkenes to form uncommon bi(hetero)cyclic systems including aziridinoisoxazoles and isoxazolo[2,3-b]isoxazole derivatives [3]. This one-pot cascade process demonstrates high diastereoselectivity, with most products obtained as single diastereomers, and offers synthetic divergence based on the reaction partner employed.
Diels-Alder Approaches: While classical Diels-Alder reactions between cyclopentadiene and nitroolefins have been known since the 1950s [4], these typically provide tertiary nitro adducts with less control over stereochemistry compared to the Pd-catalyzed [3+2] approach. Nevertheless, Diels-Alder reactions remain valuable for constructing nitro-containing six-membered carbocycles that can sometimes be transformed to cyclopentane derivatives through subsequent ring contraction or functionalization strategies.
Metal-Free [3+2] Cycloadditions: A metal-free [3+2] cycloaddition of cyclopropyl ketones with alkenes catalyzed by a combination of a diboron(4) compound and pyridine provides challenging cyclopentane compounds with various substitution patterns in high yield and diastereoselectivity [5]. While this approach doesn't directly incorporate a nitro group, the products can be functionalized with nitro groups through subsequent transformations, providing an alternative disconnection strategy for this compound synthesis.
Figure 2: Product diversification pathways from this compound cycloadducts
This compound compounds and their precursors require careful handling due to potential instability and toxicity concerns. Nitroalkanes are generally combustible liquids with flash points typically in the range of 67°C (152.6°F) for compounds like this compound [6]. Appropriate personal protective equipment including eyeshields, gloves, and type ABEK respirator filters should be used when handling these compounds, particularly in powder form. This compound has been examined for its ability to induce DNA repair in rat hepatocytes, and its nitronate derivative shows mutagenicity in Salmonella strains TA100 and TA102 [6], indicating potential genotoxicity concerns that warrant careful containment.
Palladium catalysts and phosphoramidite ligands used in the [3+2] cycloaddition are air-sensitive and should be handled under inert atmosphere using standard Schlenk techniques or in an argon-filled glove box. Solvents should be purified and dried following standard procedures (e.g., toluene over sodium/benzophenone; THF over sodium/benzophenone; dioxane over calcium hydride) to prevent catalyst decomposition. Waste streams containing heavy metals should be collected separately and processed according to appropriate environmental regulations.
The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane donors with nitroalkenes represents a robust and versatile method for the synthesis of enantioenriched nitrocyclopentanes with excellent control over stereochemistry. The methodology provides access to highly functionalized cyclopentane cores containing up to three contiguous stereocenters, including challenging quaternary centers, through a single synthetic operation. The complementary reactivity of different TMM donors, particularly the unusual reversal of enantioselectivity observed with cyano donor 1b, expands the utility of this approach for accessing diverse stereochemical configurations from the same chiral ligand.
The synthetic versatility of the nitro group in the cycloaddition products enables diverse downstream functionalization, including reduction to cyclopentylamines, conversion to cyclopentenones, and various C-C bond-forming reactions. These transformations significantly enhance the value of this methodology for complex molecule synthesis, particularly in pharmaceutical development where cyclopentane and cyclopentene motifs are prevalent. With continued development of improved catalytic systems and expanded substrate scope, this methodology is poised to remain a powerful tool for the efficient construction of molecular complexity in synthetic chemistry.
The catalytic hydrogenation of this compound represents a strategic transformation in pharmaceutical and fine chemical synthesis, enabling access to cyclopentylamine derivatives with significant biological relevance. This process exemplifies the broader challenge of selectively reducing aliphatic nitro compounds while preserving sensitive molecular frameworks. Unlike their aromatic counterparts, aliphatic nitro compounds like this compound (C₅H₉NO₂) present distinct reactivity challenges due to the absence of aromatic stabilization effects and the potential for side reactions including nitroso compound formation and over-reduction [1] [2]. The product, cyclopentylamine, serves as a versatile building block in drug discovery, contributing to the structural diversity of active pharmaceutical ingredients through its incorporation as a amine functionality in various therapeutic agents.
The fundamental importance of this transformation extends beyond the specific case of this compound, as it exemplifies the selective reduction of nitroalkanes within complex molecular architectures. Recent advances in catalyst design and reaction engineering have significantly improved the efficiency and selectivity of these transformations, addressing longstanding challenges such as catalyst poisoning, excessive exothermicity, and the formation of undesirable by-products [1] [3]. These developments have positioned catalytic hydrogenation as a green chemistry alternative to stoichiometric reduction methods, offering improved atom economy and reduced waste generation in pharmaceutical manufacturing processes.
The hydrogenation of this compound follows a complex multi-step mechanism involving sequential addition of hydrogen atoms and several potential intermediates. According to established reduction mechanisms for nitro compounds, the transformation proceeds through a series of discrete reduction steps beginning with the conversion to nitroso intermediates, followed by formation of hydroxylamine derivatives, and culminating in the primary amine product [1]. This pathway aligns with the Haber-Lukashevich mechanism, which provides the foundational framework for understanding nitro group reduction under catalytic hydrogenation conditions.
The mechanism can be conceptually divided into two primary pathways:
The catalytic cycle for this compound hydrogenation involves adsorption of both substrate and hydrogen onto the catalyst surface, followed by sequential electron and proton transfer events. According to studies of nitro compound reduction on platinum group metals, the process initiates with substrate adsorption through the oxygen atoms of the nitro group, facilitating polarization of the N-O bonds and subsequent hydrogenolysis [4] [5]. The rate-determining step varies depending on catalyst composition and reaction conditions, with hydrogen activation, nitro compound adsorption, or hydroxylamine reduction potentially becoming limiting.
The cyclopentane ring system introduces specific steric considerations that influence adsorption geometry and reaction kinetics. Unlike aromatic systems, the non-planar cyclopentane ring may impose conformational constraints on approach to the catalyst surface, potentially affecting both reaction rate and selectivity. Additionally, the electron-donating character of the aliphatic ring system differs significantly from aromatic substrates, modifying the electronic environment of the nitro group and consequently its reduction kinetics [1].
Table 1: Intermediate Species in this compound Hydrogenation
| Species | Structure | Reactivity | Detection Method |
|---|---|---|---|
| This compound | C₅H₉NO₂ | Starting material | GC-MS, IR |
| Nitrosocyclopentane | C₅H₉NO | Highly reactive intermediate | Trapping experiments |
| Cyclopentylhydroxylamine | C₅H₉NOH | Key detectable intermediate | HPLC, Raman spectroscopy |
| Cyclopentylamine | C₅H₉NH₂ | Final product | GC, NMR |
The following diagram illustrates the complete reaction mechanism and experimental workflow for the catalytic hydrogenation of this compound:
The selection of an appropriate catalyst system is crucial for achieving high selectivity and conversion in the hydrogenation of this compound. Various catalyst compositions have been explored for nitro group reduction, each offering distinct advantages and limitations. Supported metal catalysts represent the most widely employed systems, with platinum group metals demonstrating superior activity under mild conditions [6] [3]. The table below provides a comprehensive comparison of catalyst systems relevant to this compound hydrogenation:
Table 2: Catalyst Systems for this compound Hydrogenation
| Catalyst Type | Representative Formulations | Optimal Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Platinum-Based | Pt/C, Pt/SiO₂, Pt/Al₂O₃ | 25-50°C, 1-5 bar H₂ | High activity at low temperature, minimal by-products | Cost, potential over-reduction |
| Palladium-Based | Pd/C, Pd/SiO₂ | 50-80°C, 3-10 bar H₂ | Good functional group tolerance | Lower selectivity for aliphatic nitro |
| Ruthenium-Based | Ru/C, Ru-Mo/CNT [7] | 70-150°C, 10-50 bar H₂ | High stability, suitable for continuous processes | Higher temperature requirements |
| Nickel-Based | Raney Ni, Ni/SiO₂ | 80-120°C, 20-100 bar H₂ | Cost-effective for industrial scale | Pyrophoric, requires careful handling |
| Bimetallic | Ru-Mo/CNT, Pt-Sn, Pt-Re [7] [6] | 100-180°C, 20-50 bar H₂ | Tunable acidity/activity, resistance to poisoning | Complex preparation, characterization challenges |
The structural features of effective catalysts for this compound hydrogenation must balance multiple factors including metal dispersion, support interactions, and acidity characteristics. Recent research on Ru-Mo bimetallic catalysts demonstrates how careful control of reduction conditions (500-800°C) enables tuning of metal oxidation states and surface characteristics, directly impacting catalytic performance [7]. The formation of highly dispersed metal nanoparticles on high-surface-area supports (150-300 m²/g) maximizes accessible active sites while minimizing metal leaching and catalyst deactivation.
The support material significantly influences catalytic behavior through electronic effects, metal-support interactions, and by contributing secondary functionality. Carbon nanotubes (CNT) have shown particular promise as supports due to their conductive properties, tunable surface chemistry, and mechanical stability under hydrogenation conditions [7]. Alternative supports including mesoporous silica (HMS, SBA-15), alumina, and titania offer additional opportunities for catalyst design through their inherent acidity, hydrothermal stability, and confinement effects [6]. The integration of promoter elements such as molybdenum, tin, or rhenium can further enhance selectivity by modifying the electronic structure of active sites or providing complementary catalytic functions [7] [6].
Materials Required:
Equipment Setup:
Catalyst Pre-treatment:
Reactor Charging:
Reaction Execution:
Workup and Isolation:
Product Characterization:
The hydrogenation of this compound can be effectively monitored using vibrational spectroscopy methods, particularly Raman spectroscopy, which offers distinct advantages for this application. Raman spectroscopy enables non-invasive monitoring through glass reactor walls and provides characteristic spectral features for the nitro group (∼1550 cm⁻¹, asymmetric stretch; ∼1370 cm⁻¹, symmetric stretch) that diminish as the reaction progresses [3]. The formation of the cyclopentylamine product can be tracked by the emergence of N-H stretching vibrations (∼3300-3400 cm⁻¹) and C-N stretches (∼1000-1200 cm⁻¹). This technique is particularly valuable as it avoids the solvent interference problems associated with FTIR monitoring of polar reaction systems [3].
Complementary analytical approaches include:
The hydrogenation kinetics of this compound typically follow pseudo-first-order behavior at constant hydrogen pressure, with the rate strongly dependent on catalyst loading and hydrogen availability. Monitoring the pressure decay in a constant-volume reactor provides a convenient method for tracking reaction progress, as hydrogen consumption directly correlates with nitro group reduction. Data from Raman monitoring can be processed using multivariate analysis techniques to deconvolute overlapping spectral features and quantify the concentrations of multiple species simultaneously [3].
The reaction order with respect to this compound concentration can vary significantly depending on the catalyst system. For example, vanadate-modified catalysts have been shown to alter reaction kinetics from second-order to zero-order behavior, eliminating the accumulation of hydroxylamine intermediates that occurs under standard catalytic conditions [3]. This kinetic modification not only accelerates the reaction but also enhances process safety by minimizing the concentration of potentially unstable intermediates.
The hydrogenation of this compound presents several significant hazards that must be rigorously addressed through engineering controls and procedural safeguards. The combination of flammable solvents, high-pressure hydrogen, and potentially unstable intermediates creates a scenario requiring comprehensive risk assessment. Key hazards include:
Engineering controls should include:
The hydroxylamine intermediate formed during this compound hydrogenation requires particular attention due to the potential instability of such compounds. While aliphatic hydroxylamines are generally more stable than their aromatic counterparts, they should still be treated as potentially reactive species. Recommended practices include:
Table 3: Safety Parameters for this compound Hydrogenation
| Parameter | Typical Range | Safety Critical Limit | Control Measure |
|---|---|---|---|
| Reaction Temperature | 50-100°C | +20°C above set point | Automatic cooling activation |
| Hydrogen Pressure | 10-50 bar | 90% of rated vessel capacity | Pressure relief valve |
| Catalyst Concentration | 5-10 wt% | 15 wt% (dust explosion risk) | Dust control, inert handling |
| Solvent Volume | 60-70% of reactor volume | 80% (headspace requirement) | Maximum fill limit marking |
| Stirring Rate | 500-1000 rpm | No specific safety limit | Redundant sealing system |
The hydrogenation of this compound to cyclopentylamine provides access to a valuable synthetic intermediate with diverse applications in pharmaceutical chemistry. Cyclopentylamine derivatives serve as key structural elements in numerous therapeutic agents, contributing to pharmacophore development through their conformational constraints and amine functionality. The cyclopentane ring offers an optimal balance of ring strain and conformational flexibility, often enhancing binding affinity to biological targets while maintaining favorable metabolic stability.
Specific pharmaceutical applications include:
The regioselectivity and stereoselectivity achievable through catalytic hydrogenation makes this route particularly valuable for preparing enantiomerically enriched cyclopentylamine derivatives, which are often required for pharmaceutical applications. Recent advances in heterogeneous asymmetric hydrogenation using modified metal catalysts have enabled direct access to optically active amines from prochiral nitro precursors, significantly streamlining synthetic routes to these important compounds.
Several technical challenges may arise during the catalytic hydrogenation of this compound, requiring method adjustments to maintain optimal performance:
Catalyst long-term stability and regeneration protocols are critical considerations for process economics, particularly at larger scales. Common deactivation mechanisms include:
Regeneration strategies vary by deactivation mechanism:
Performance optimization typically involves systematic variation of critical parameters including catalyst type, solvent selection, hydrogen pressure, and temperature. Design of Experiments (DoE) methodologies are particularly valuable for identifying optimal conditions and interaction effects between variables, enabling efficient process development with reduced experimental burden.
This method provides access to highly substituted nitrocyclopentanes in excellent yield and enantioselectivity. The reaction uses a palladium catalyst with a chiral ligand to control stereochemistry [1].
Reaction Scheme: [ \text{β,β-Disubstituted Nitroalkene} + \text{TMM Donor} \xrightarrow[\text{Chiral Ligand}]{\text{Pd(dba)}_2} \text{Highly Substituted Nitrocyclopentane} ]
The workflow below outlines the experimental setup and critical optimization points.
The table below summarizes key optimization variables and their impact on reaction yield and selectivity based on experimental data [1].
| Parameter | Sub-Optimal Condition | Optimized Condition | Impact of Optimization |
|---|---|---|---|
| TMM Donor | Standard donor (1a) | Cyano donor (1b) | Near-quantitative yield; superior diastereoselectivity (single diastereomer) [1]. |
| Ligand | Ligand L1 | Phosphoramidite L3 | Excellent enantioselectivity (up to 93% ee for major diastereomer) [1]. |
| Solvent | Toluene | 1,4-Dioxane | Suppressed formation of open-chain side product; improved yield (75%) [1]. |
| Concentration | 0.15 M | 0.5 M | Modest improvement in yield (57%) [1]. |
| Catalyst Loading | 5 mol % | 7.5 mol % | Improved yield (66%), especially for electron-poor substrates [1]. |
Materials:
Procedure:
Q: What is the most critical factor for improving a low-yielding reaction? A: The choice of TMM donor is paramount. Switching from the standard donor (1a) to the cyano donor (1b) can dramatically increase yield and diastereoselectivity by stabilizing the Pd-TMM intermediate and suppressing a deprotonation side reaction [1].
Q: I am getting poor enantioselectivity. How can I address this? A: Enantioselectivity is highly dependent on the chiral ligand. Phosphoramidite ligands (e.g., L2, L3) generally provide high enantioselectivity. Note that the sense of chirality in the final product is exclusively dependent on the structure of the TMM donor used with the same ligand enantiomer [1].
Q: The reaction does not go to completion, and I recover unreacted starting materials. Why? A: This can be due to catalyst poisoning or deactivation.
Q: What are the main synthetic applications of the resulting nitrocyclopentanes? A: The nitro group is a versatile synthetic handle. The products can be readily converted into valuable building blocks such as cyclopentylamines and cyclopentenones [1].
Understanding the material properties of cyclopentane is the first step in risk assessment for your experiments.
Table 1: Key Properties and Hazards of Cyclopentane [1]
| Property | Value / Description |
|---|---|
| Chemical Formula | C5H10 |
| Appearance | Clear, colorless liquid |
| Odor | Mild, sweet |
| Boiling Point | 49.2 °C |
| Flash Point | -37 °C |
| Explosive Limits | 1.1% - 8.7% (in air) |
| Main Hazards | Highly flammable, vapor can cause respiratory arrest, forms explosive vapors with air. |
Adherence to these protocols is critical for safe experimentation.
Here are solutions to common issues you might encounter.
Q1: My reaction temperature spikes uncontrollably during reagent addition. How can I regain control?
Q2: I am getting low yields of the desired nitrocyclopentane, with multiple by-products. How can I improve selectivity?
Q3: My nitration system is experiencing rapid corrosion. What materials are suitable for the reactor and tubing?
For safer and more efficient nitration, a continuous-flow process is highly recommended. The diagram below illustrates a generic setup that can be adapted for cyclopentane.
Continuous-Flow Nitration System Workflow
Table 2: Protocol for a Continuous-Flow Nitration Experiment [2]
| Step | Component | Key Considerations & Parameters |
|---|---|---|
| 1. Feed Preparation | Cyclopentane Stream | Dilute in an inert solvent (e.g., DCM) to moderate reaction energy. |
| Nitrating Agent Stream | Typically mixed acid (HNO₃/H₂SO₄) or alkyl nitrate with catalyst. | |
| 2. Pumping & Metering | Precision Pumps (e.g., HPLC) | Use two pumps. Ensure they are calibrated for viscous nitrating agents. Back-pressure regulation (0.5-2 bar) may be needed for stable flow. |
| 3. Mixing | T-junction or Static Mixer | Efficient liquid-liquid mixing is critical for good yield and selectivity. |
| 4. Reaction | Tubular Reactor (e.g., PTFE coil) | Material: PTFE or Hastelloy. Temperature: Control via oil/heating bath. Residence Time: Adjust by varying flow rate and reactor volume. |
| 5. Quenching | Quench Line | Immediate quenching into cold water or a basic solution to stop the reaction. |
| 6. Work-up | Liquid-Liquid Separator | Separate organic phase containing crude product. Purify by standard methods (washing, distillation). |
This table outlines common problems and their solutions based on recent research findings.
| Problem Description | Possible Causes | Recommended Solutions |
|---|
| Low Reaction Yield [1] | 1. Formation of open-chain side product via allylic deprotonation. 2. Sub-optimal solvent or concentration. 3. Low catalyst activity. | 1. Switch to dioxane as solvent to suppress deprotonation [1]. 2. Increase reaction concentration to 0.5 M [1]. 3. Increase catalyst loading to 7.5 mol % Pd(dba)₂ [1]. | | Poor Diastereoselectivity (with donor 1a) [1] | 1. Inherent substrate reactivity with standard TMM donor. 2. Sub-optimal chiral ligand. | 1. Replace standard TMM donor (1a) with cyano donor (1b) to achieve a single diastereomer [1]. 2. Use phosphoramidite ligands like L3 to favor the trans diastereomer [1]. | | Poor Enantioselectivity [2] | 1. Unsuitable chiral ligand for the nitroalkene substrate. 2. Sub-optimal reaction temperature. | 1. Use bis-2-naphthyl phosphoramidite (L5) for high ee with various β-substituted nitroalkenes [2]. 2. For challenging substrates (e.g., 2-heterocyclic), lower the temperature to 23°C [2]. | | Incorrect Sense of Chirality [1] | Use of the wrong TMM donor for the desired enantiomer. | The choice between TMM donor 1a and cyano donor 1b can reverse the enantioselectivity while using the same ligand. Select the donor based on the desired product configuration [1]. |
Q1: What is the most general method to achieve high yield and perfect diastereocontrol with disubstituted nitroalkenes? The use of the cyano TMM donor (1b) is highly recommended. It not only suppresses side reactions but also provides cyclopentanes with three contiguous stereocenters in nearly quantitative yield and perfect diastereo- and enantioselectivity for a wide range of β,β-disubstituted nitroalkenes [1].
Q2: My nitroalkene substrate is an alkyl derivative. Will the reaction still work? Yes. The methodology works for aliphatic nitroalkenes (e.g., n-propyl, cyclohexyl, t-butyl) with consistently high enantioselectivity (83-93% ee) [2].
Q3: What are the key synthetic applications of the nitrocyclopentane products? The nitro group is a versatile handle for further elaboration. Key transformations include:
Below is a generalized and optimized procedure for the synthesis of nitrocyclopentanes via Pd-catalyzed [3+2] cycloaddition, synthesized from the methods in the search results [1] [2].
Optimal Conditions for trans-β-Nitrostyrene Derivatives:
Modification for β,β-Disubstituted Nitroalkenes (using cyano donor 1b):
The following diagram illustrates the logical decision-making process for selecting the right reaction components, which is central to troubleshooting this synthesis.
Understanding the basic properties of a chemical is the first step in risk assessment. The key data for nitrocyclopentane (CAS 2562-38-1) is summarized below.
| Property | Specification / Value |
|---|---|
| Molecular Formula | C5H9NO2 [1] |
| Molecular Weight | 115.13 g/mol [1] |
| Physical Form | Liquid [2] |
| Density | 1.082 - 1.086 g/mL at 25°C [1] [2] |
| Boiling Point | 179°C to 180°C [1] [2] |
| Flash Point | 67°C (152.6°F) - closed cup [1] [2] |
| Refractive Index | n20/D 1.454 [1] [2] |
This section outlines the identified hazards and required personal protective equipment (PPE).
| Category | Details |
|---|---|
| Hazard Classification | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 (Target organ: Respiratory system) [2]. |
| Mutagenicity | The nitronate form of this compound was mutagenic in Salmonella strains TA100 and TA102 [2]. |
| Recommended PPE | Eyeshields, Gloves, and type ABEK (EN14387) respirator filter [2]. |
Adhering to proper storage conditions is critical for maintaining chemical stability and safety.
| Parameter | Recommendation |
|---|---|
| Storage Classification | Combustible liquids (Storage Class Code 10) [2]. |
| Water Hazard Class (WGK) | WGK 3 [2]. |
| General Guidance | Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. Ensure compatibility of storage containers with the chemical. |
Q1: What is the primary health concern when handling this compound? Studies indicate that the nitronate of this compound is mutagenic, and the chemical is classified as a specific target organ toxicant (affecting the respiratory system) [2]. Therefore, the primary concern is preventing inhalation and ingestion. Always use adequate ventilation and personal protective equipment.
Q2: Is this compound flammable? Yes. With a flash point of 67°C, it is classified as a combustible liquid [1] [2]. It should be stored away from ignition sources like hot plates, open flames, and sparks.
Q3: What should I do in case of a spill?
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Unexpected decomposition or color change | Exposure to heat, light, or incompatible materials. | Store in a cool, dark place in a compatible container. Check the chemical's appearance upon receipt. |
| Detection of fumes or strong odor | Inadequate ventilation or a leak from the container. | Work in a certified fume hood. Inspect the container for integrity and ensure the cap is sealed tightly when not in use. |
| Contamination | Introduction of water or other chemicals via shared or unclean equipment. | Use dedicated, clean equipment for handling. Always keep the container sealed. |
The following diagram illustrates the key decision points for safely handling this compound in a laboratory setting, based on the hazard information presented above.
> Caution: This guide is based on data from 2017-2024. Always consult the most recent Safety Data Sheet (SDS) from your chemical supplier for the latest, project-specific safety information before beginning any experimental work.
The quantitative data below summarizes the key flammability and hazard information for nitrocyclopentane.
| Parameter | Value / Classification | Notes |
|---|---|---|
| Flash Point | 67 °C (152.6 °F) | Closed cup method [1] |
| Physical State | Liquid [1] | - |
| Safety Classification | Combustible Liquid [1] | - |
| GHS Hazard Statements | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 [1] | Causes eye and skin irritation. May cause respiratory irritation [1] |
| Target Organ | Respiratory System [1] | - |
| Recommended PPE | Eyeshields, Gloves, type ABEK (EN14387) respirator filter [1] | - |
For researchers handling this compound, adhere to these safety protocols to mitigate risks.
Pre-Ventilation: Conduct all procedures involving this compound in a well-ventilated fume hood to ensure vapors remain below hazardous concentrations [2].
Leak Checks: Perform a leak test on your reactor system before starting any experiment. The permissible leakage rate should be less than 0.5 bar/hour [2].
Inert Atmosphere: For processes above the flash point or in closed systems, replace oxygen and air with inert gases like nitrogen or argon to create an atmosphere that cannot support combustion [2].
Equipment Certification: If explosive atmospheres cannot be prevented, use only equipment certified for such environments (e.g., ATEX-certified equipment) [2].
Eliminate Ignition Sources: Control all potential ignition sources, including static electricity, electrical equipment, and hot surfaces [3]. Implement proper grounding and bonding for equipment [3].
Gas Detection: Install fixed gas detection systems for continuous monitoring. Set alarms to trigger at 20% of the LEL to allow time for preventative action [4].
Personal Protective Equipment (PPE): Wear eyeshields, gloves, and respiratory protection as indicated in the hazard summary [1].
Spill Response: Have spill containment materials ready. For small spills, absorb with an appropriate inert material and place in a labeled chemical waste container.
Waste Disposal: Collect all waste containing this compound as hazardous chemical waste, complying with institutional and local regulations.
Q1: At what temperature does this compound become a fire hazard? this compound becomes a fire hazard when it is heated to or above its flash point of 67 °C (152.6 °F). At this temperature, it can produce enough vapor to form an ignitable mixture with air [1].
Q2: What is the first safety measure I should take when working with this compound on the lab bench? The primary measure is to ensure adequate ventilation. Always work within a functioning fume hood to prevent the accumulation of flammable vapors in the breathing zone and laboratory space [2].
Q3: My experiment requires heating this compound to 80°C. What special precautions are needed? Heating above the flash point requires a closed system under an inert atmosphere, such as nitrogen purging. This prevents the formation of a flammable mixture of this compound vapor and air [2].
Q4: What type of fire extinguisher should be available for a this compound fire? While the search results do not specify the exact type, Class B fire extinguishers (for flammable liquids) are typically appropriate. Consult your institution's fire safety or EHS department for the specific equipment required for your lab.
The diagram below outlines the logical decision process for implementing safety measures when handling this compound.
The most critical safety measure is to keep this compound well below its flash point of 67°C or to use proper engineering controls like inert atmospheres when heating is necessary [2] [1].
This compound is a secondary nitroalkane with the molecular formula C₅H₉NO₂ (MW: 115.13 g/mol). It is a liquid at room temperature [1]. Its known physical properties, which are essential for selecting a purification method, are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2562-38-1 | [1] [2] |
| Boiling Point | 179-180 °C (lit.) | [1] [2] |
| Density | 1.086 g/mL at 25 °C | [1] |
| Flash Point | 67 °C (152.6 °F) (closed cup) | [1] [2] |
| Refractive Index, n20/D | 1.454 (lit.) | [1] [2] |
| Physical State | Liquid | [1] |
For a liquid compound like this compound, common purification techniques include distillation and chromatography. Recrystallization is generally not applicable unless the compound is a solid or can be converted into a crystalline derivative.
The following diagram outlines a general decision-making workflow for purifying this compound, based on its physical properties and standard lab practices.
1. Q: Why is distillation the recommended primary method for purifying this compound? A: Distillation is a direct and efficient method for separating a liquid from non-volatile impurities or other liquids with significantly different boiling points. Given that this compound has a well-defined and moderately high boiling point (179-180°C), distillation is a suitable and standard choice [1] [2]. Fractional distillation should be used if the impurities have boiling points close to that of the desired compound.
2. Q: What are the critical safety precautions when distilling this compound? A: The key safety parameter is the flash point of 67°C [1]. Since the distillation temperature far exceeds this, there is a serious fire risk.
3. Q: Can I purify this compound by recrystallization? A: Standard recrystallization from a solvent is typically used for solid compounds [3] [4]. Since this compound is a liquid at room temperature [1], this technique is not directly applicable. A potential advanced strategy would involve chemically converting this compound into a solid derivative, purifying that solid via recrystallization, and then converting it back. However, this is a complex, multi-step process compared to distillation.
While not suitable for liquid this compound, recrystallization is a cornerstone purification technique for solids. The following protocol can be adapted for solid derivatives or other compounds.
The available data provides a strong foundation. To build a more comprehensive troubleshooting guide, you could:
The following table summarizes key properties of cyclopentane that are critical for planning any vapor phase reaction [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ |
| Molecular Weight | 70.13 g/mol |
| Boiling Point | 49.3 °C (≈ 322.4 K) |
| Vapor Pressure (at 55 °C) | 18.93 psi |
| Flash Point | -37 °C |
| Autoignition Temperature | 361 °C (≈ 682 °F) |
| Explosive Limits in Air | 1.5 - 8.7 %(V) |
The search also revealed that vapor phase nitration is a known technique, primarily applied to other hydrocarbons:
A review article on continuous flow nitration confirms that while most nitration reactions are conducted in the liquid phase, the vapor phase process is used in some industrial-scale operations, though it is less common [5].
Based on the general principles of vapor phase nitration and the properties of cyclopentane, you could explore the following conceptual workflow. This diagram outlines the key stages of the process.
Q1: What are the primary safety hazards associated with vapor phase nitration of cyclopentane?
Q2: What parameters should I focus on during initial experimental screening? Since specific conditions for cyclopentane are unavailable, you must empirically determine them. The most critical parameters to test are:
Q3: The reaction produces a complex mixture or no desired product. What could be wrong?
Given the lack of direct precedents, proceeding will require careful experimental design.
Here are some frequently encountered problems when using solid acid catalysts for nitration and their potential solutions.
| Issue | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Product Yield | Catalyst deactivation (fouling, pore plugging), low reaction rate, or mass transfer limitations. [1] | Increase reaction temperature or time; use a catalyst with higher acid site density (e.g., low Si/Al ratio zeolites); confirm active site regeneration via calcination. [2] [1] |
| Poor Para-Selectivity | Inadequate shape selectivity of the catalyst. [2] | Use a shape-selective catalyst like Zeolite Beta; reduce catalyst pore size (e.g., lower Si/Al ratio) to sterically hinder ortho-isomer formation. [2] |
| Catalyst Deactivation | Strong adsorption of by-products (e.g., water) or loss of active sites. [3] [1] | Regenerate catalyst thermally (e.g., calcination); implement continuous water removal (e.g., azeotropic distillation) to preserve active sites. [2] [3] |
| Loss of Catalytic Acid | Leaching of active species (especially with supported liquid acids). [3] | Switch to a robust, fully heterogeneous catalyst (e.g., Zeolite Beta, metal-exchanged clays); avoid supported liquid acid catalysts. [2] [3] |
The following generalized protocols, adapted from research on aromatic compounds, can serve as a starting point for method development.
This method highlights a reusable solid acid system for high para-selectivity. [2]
This continuous flow method is useful for handling volatile compounds but may present challenges with DNT formation. [3]
The search results primarily focus on aromatic nitration. Nitrating alkanes like cyclopentane is fundamentally different and more challenging.
The diagram below outlines a logical process for selecting a nitration strategy and addressing common problems, based on the information gathered.
Here are answers to common questions about continuous-flow reactors for nitration.
| Question | Answer |
|---|---|
| What are the main advantages of flow over batch for nitration? | Enhanced safety through superior thermal control, improved selectivity, easier scalability, and reduced waste generation [1] [2] [3]. |
| My reaction selectivity is low. What could be wrong? | Poor mixing in the reactor can create hot spots and over-reaction. Ensure your reactor provides efficient passive or active mixing. Incorrect residence time (too long or too short) or an unsuitable temperature profile can also be culprits [1] [4]. |
| The reactor is clogging. How can I resolve this? | Clogging often stems from solid precipitation. Consider increasing the system temperature or adjusting the solvent composition to improve solubility. Using a reactor designed to handle solids or integrating an actively mixed cell block can also help [3]. |
| How can I safely use hazardous reagents like elemental halogens or anhydrous HF? | Flow reactors allow for the in-situ generation and immediate consumption of hazardous species within a closed system. They also enable the use of in-line quenches to neutralize excess reagent before the product stream is collected, minimizing exposure [4]. |
| My conversion is lower than expected. What should I check? | Verify your residence time. If it's too short, the reaction may not reach completion. Confirm the stoichiometry and concentration of all reagent streams. Also, check that the reactor is at the desired temperature, as the reaction kinetics may be temperature-sensitive [5]. |
This section outlines a logical workflow for diagnosing and resolving issues with your continuous flow process.
The following table outlines a general methodology for setting up a nitration reaction in a continuous flow reactor, which can be adapted for your specific synthesis [1] [2].
| Protocol Step | Details & Technical Parameters |
|---|---|
| 1. Reactor Setup | Select a corrosion-resistant flow reactor (e.g., PTFE, PFA). Ensure all components, including pumps, tubing, and a back-pressure regulator (BPR), are compatible with strong acids. |
| 2. Reagent Preparation | Prepare solutions of the organic substrate and the nitrating agent (e.g., mixed acid of HNO₃ and H₂SO₄) in suitable solvents. Pre-cool streams if reaction is highly exothermic. |
| 3. System Priming & Stabilization | Prime pump lines with respective solvents. Start pumps and flow reagents at a low flow rate to establish a stable system. Gradually adjust to the desired flow rate to achieve the target residence time. |
| 4. Reaction Execution & Quenching | Pass the combined stream through the reactor coil submerged in a temperature-controlled bath. The effluent should flow directly into an in-line quench (e.g., cold water or basic solution) to neutralize acids and stop the reaction. |
| 5. Product Collection & Work-up | Collect the quenched output. Separate the organic phase for standard work-up procedures like washing, drying, and concentration. |
For scaling and optimizing your process, you will need to work with the performance equations for a Plug Flow Reactor (PFR). The core design equation is [5]: [ \frac{V}{F_{A0}} = \int_{0}^{X_{Af}}\frac{dX_A}{-r_A} ] Where:
The table below defines key metrics used in these calculations [5].
| Parameter | Definition | Equation |
|---|---|---|
| Space-Time (τ) | Time to process one reactor volume of feed. Measured in time (s, min, h). | ( \tau = \frac{V}{v_0} ) |
| Space-Velocity (s) | Number of reactor volumes of feed processed per unit time. Measured in time⁻¹ (h⁻¹). | ( s = \frac{1}{\tau} ) |
| Conversion (X_A) | The fraction of reactant that has been converted to product. | ( X_A = 1 - \frac{F_A}{F_{A0}} ) |
Nitroalkanes represent a crucial class of organic compounds in medicinal chemistry and drug development, characterized by the presence of one or more nitro groups (-NO₂) attached to aliphatic carbon chains. These compounds exhibit unique chemical properties due to the strong electron-withdrawing nature of the nitro group, which significantly enhances the acidity of adjacent protons (α-hydrogens) and enables diverse synthetic transformations. The structural dichotomy between cyclic nitroalkanes (exemplified by nitrocyclopentane) and their linear counterparts creates distinct reactivity profiles that researchers can exploit for specific synthetic applications. This comparative analysis examines the experimental evidence distinguishing this compound from linear nitroalkanes, providing researchers with structured data to inform synthetic planning in drug development contexts.
The chemical behavior of nitroalkanes stems primarily from the resonance stabilization of the resulting anion after deprotonation at the α-position, forming what is commonly referred to as an "aci-form" [1]. This mesomerically stabilized anion serves as a versatile nucleophile in numerous carbon-carbon bond-forming reactions, while the nitro group itself can be transformed into various functional groups including amines, carbonyls, and others through well-established synthetic sequences. The cyclopentyl framework introduces distinct steric and electronic constraints that modulate reactivity compared to linear systems, creating opportunities for stereoselective synthesis and access to structurally complex therapeutic precursors [2].
The core distinction between this compound and linear nitroalkanes lies in their structural framework, which imposes significant differences in steric accessibility, conformational flexibility, and electronic environment. This compound possesses a constrained geometry that influences the approach angle of reagents and the stability of reaction intermediates, while linear nitroalkanes offer greater rotational freedom and adaptive conformations. These fundamental structural differences manifest in varied chemical behavior across different reaction classes, as documented in experimental studies [1] [3].
Table 1: Fundamental Physical Properties of this compound vs Linear Nitroalkanes
| Property | This compound | n-Nitrohexane (representative linear) |
|---|---|---|
| Molecular Formula | C₅H₉NO₂ | C₆H₁₃NO₂ |
| Boiling Point | 180°C [3] | ~193°C (est.) |
| Density | 1.086 g/mL at 25°C [3] | ~1.003 g/mL (est.) |
| Refractive Index | n²⁰/D 1.454 [3] | ~1.422 (est.) |
| Structural Type | Secondary cyclic nitroalkane | Primary linear nitroalkane |
| α-Proton Acidity | Moderate (constrained geometry) | Higher (minimal steric hindrance) |
From a drug development perspective, both structural classes offer distinct advantages. Linear nitroalkanes typically exhibit greater conformational flexibility and often enhanced acidity at α-positions (pKa ~10) due to reduced steric constraints on anion formation. In contrast, this compound's rigid cyclic framework imposes specific spatial orientations that can lead to improved stereoselectivity in transformation reactions, particularly valuable when synthesizing chiral therapeutic precursors [2]. The physical properties summarized in Table 1 reflect these structural differences, with this compound showing higher density and refractive index indicative of its more compact, electron-dense structure.
The reduction of nitro groups to corresponding amines represents one of the most valuable transformations in pharmaceutical synthesis, providing access to bioactive amine functionalities prevalent in therapeutic compounds. Both this compound and linear nitroalkanes undergo reduction to their corresponding amines, though the specific conditions and potential side products differ significantly based on their structural characteristics.
Table 2: Reduction Pathways for this compound vs Linear Nitroalkanes
| Reduction Method | This compound Product | Linear Nitroalkanes Product | Key Reaction Conditions |
|---|---|---|---|
| Catalytic Hydrogenation | Cyclopentylamine | Linear alkyl amine | H₂, Raney nickel, elevated pressure [1] |
| Acidic Reduction | Cyclopentylamine (good yield) | Linear alkyl amine (good yield) | Iron metal, hydrochloric acid [1] |
| Neutral Reduction | N-Cyclopentylhydroxylamine | N-Alkylhydroxylamine | Zinc dust, ammonium chloride [1] |
| Selectivity Notes | Potential steric hindrance at nitro-bearing carbon | Minimal steric constraints | Dependent on substrate accessibility |
Experimental evidence demonstrates that this compound undergoes reduction to cyclopentylamine with moderate steric hindrance due to its cyclic structure, potentially requiring slightly more vigorous conditions compared to linear analogues [1]. The secondary nitro group in this compound may also influence the reduction pathway and kinetics compared to primary linear nitroalkanes. In contrast, linear nitroalkanes typically undergo smoother reduction under standard conditions, with the primary nitro group exhibiting faster reaction kinetics in many reduction systems. A particularly important distinction lies in the neutral reduction pathway—using zinc dust with ammonium chloride—which stops at the hydroxylamine stage for both systems, providing a synthetic intermediate with potential utility in further functionalization [1].
The hydrolysis of nitroalkanes represents another significant transformation, with dramatic differences observed between primary and secondary nitroalkanes, and further modulation by cyclic versus linear structures. Primary nitroalkanes undergo acid-catalyzed hydrolysis to yield carboxylic acids and hydroxylamine, whereas secondary nitroalkanes typically produce ketones under appropriate conditions [1].
For this compound (a secondary nitroalkane), hydrolysis under strongly acidic conditions (85% sulfuric acid) typically leads to degradation products rather than clean hydrolysis, consistent with the behavior of other secondary nitroalkanes [1]. However, the aci-form of this compound, when generated under basic conditions and subsequently acidified, can produce cyclopentanone through the Nef reaction pathway, though yields may vary due to competing decomposition pathways. In contrast, linear primary nitroalkanes such as 1-nitropropane undergo efficient hydrolysis to carboxylic acids, providing a synthetic route from readily available nitroalkanes to valuable carboxylic acid precursors [1].
Diagram 1: Contrasting Hydrolysis Pathways for Linear Primary Nitroalkanes vs this compound
The divergent behavior illustrated in Diagram 1 highlights the critical importance of structural considerations when planning synthetic routes involving nitroalkane hydrolysis. While linear primary nitroalkanes provide reliable access to carboxylic acids through direct acid hydrolysis, this compound requires the two-step Nef reaction protocol to achieve conversion to the corresponding ketone (cyclopentanone), with direct acid treatment leading predominantly to decomposition products [1]. This fundamental difference in chemical behavior must be carefully considered when designing synthetic sequences for pharmaceutical applications.
The α-position of nitroalkanes serves as an effective nucleophile when deprotonated, participating in carbon-carbon bond-forming reactions with various electrophiles. Both linear nitroalkanes and this compound engage in such reactions, but their steric and electronic profiles lead to distinct outcomes in terms of reactivity, stereoselectivity, and product distribution.
This compound has demonstrated particular utility in palladium-catalyzed [3+2] cycloadditions with trimethylenemethane (TMM) donors, enabling the construction of highly substituted cyclopentane frameworks with excellent enantioselectivity (up to 99% ee) when appropriate chiral ligands are employed [2]. This transformation provides access to molecular complexity with multiple contiguous stereocenters in a single synthetic operation, showcasing the special value of cyclic nitroalkanes in complex molecule synthesis. The reaction of β,β-disubstituted nitroalkenes (which can be derived from secondary nitroalkanes) with TMM donors generates nitrocyclopentanes containing quaternary stereocenters, a particularly challenging structural motif to access through alternative routes [2].
Diagram 2: Enantioselective Cycloaddition of Nitroalkenes Derived from Secondary Nitroalkanes
In contrast, linear nitroalkanes participate more readily in Henry reactions (nitroaldol condensations) with aldehydes and ketones, forming β-nitroalcohols that can be further transformed to valuable synthetic intermediates such as α-amino alcohols or carbonyl compounds [1]. The less sterically demanding environment around the nucleophilic carbon in linear nitroalkanes generally translates to faster reaction kinetics in such additions compared to this compound. Additionally, linear nitroalkanes have been successfully employed as thioacyl equivalents in the synthesis of thioamides and thiopeptides, demonstrating their versatile utility in synthetic chemistry [4].
Several characteristic reactions allow researchers to distinguish between different classes of nitroalkanes and transform them based on their substitution patterns. The reaction with nitrous acid serves as a classical diagnostic tool: primary nitroalkanes form nitrolic acids that produce red solutions in alkali, secondary nitroalkanes like this compound generate pseudo-nitroles that give blue solutions in chloroform, while tertiary nitroalkanes show no reaction [1]. This diagnostic test provides a straightforward method for characterizing unknown nitroalkanes in drug discovery pipelines.
In terms of halogenation reactivity, both primary and secondary nitroalkanes undergo halogenation at the α-position under basic conditions, though the reaction proceeds more readily with less sterically hindered systems [1]. For instance, chloropicrin (CCl₃NO₂) is commercially produced through the chlorination of nitromethane, a primary nitroalkane with minimal steric constraints. This compound can undergo α-halogenation but typically requires more forcing conditions compared to linear primary nitroalkanes, again reflecting the steric influence of the cyclic framework.
The Nef reaction deserves special mention as it enables the conversion of both primary and secondary nitroalkanes to carbonyl compounds through a two-step process involving formation of the aci-nitro salt followed by acidification. For primary nitroalkanes, this pathway yields aldehydes, while secondary nitroalkanes like this compound produce ketones [1]. This transformation provides a valuable bridge between nitro chemistry and carbonyl chemistry, with particular utility in natural product synthesis and pharmaceutical development.
The strategic value of this compound and linear nitroalkanes in drug development extends beyond their fundamental reactivity to their application in constructing therapeutically relevant molecular frameworks. This compound derivatives have been employed in the synthesis of enantioenriched cyclopentane structures with multiple stereocenters, which represent privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules [2]. The ability to install up to three contiguous stereocenters in a single palladium-catalyzed cycloaddition operation demonstrates the remarkable synthetic potential of these cyclic systems.
Linear nitroalkanes have demonstrated significant utility as thioacyl equivalents for the direct synthesis of thioamides and thiopeptides [4]. This application is particularly valuable in pharmaceutical chemistry because thioamides serve as important amide bioisosteres that can enhance metabolic stability and biological activity of peptide-based therapeutics. The method enables efficient, mild thioacylation of various amines using nitroalkanes and elemental sulfur, providing access to diverse thioamides in high yields without epimerization of stereocenters—a critical consideration when working with chiral drug candidates [4].
Table 3: Pharmaceutical Applications of this compound vs Linear Nitroalkanes
| Application Area | This compound Utility | Linear Nitroalkanes Utility |
|---|---|---|
| Cyclopentane Scaffold Synthesis | Direct access to multi-substituted cyclopentanes with stereocontrol [2] | Limited application for cyclic framework synthesis |
| Peptide Backbone Modification | Moderate utility | Excellent as thioacyl equivalents for thiopeptide synthesis [4] |
| Amino Alcohol Synthesis | Indirect route via nitro reduction and hydrolysis | Direct route via nitroaldol with aldehydes [1] |
| Carbonyl Compound Synthesis | Ketones via Nef reaction or hydrolysis | Carboxylic acids (primary) or aldehydes via Nef [1] |
| Structural Diversity | Enantioselective synthesis of complex carbocycles [2] | Broad substrate scope for thioamide formation [4] |
Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition for this compound Synthesis [2]
Protocol 2: Thioamide Synthesis from Linear Nitroalkanes [4]
Protocol 3: Nef Reaction for Carbonyl Compound Synthesis [1]
The comprehensive comparison of this compound and linear nitroalkanes reveals a complementary reactivity landscape that offers synthetic chemists diverse strategic options for drug development. This compound demonstrates distinct advantages in stereoselective synthesis of complex carbocyclic frameworks, particularly through cycloaddition chemistry that enables efficient construction of molecular architectures with multiple stereocenters [2]. The constrained geometry of the cyclopentane ring introduces steric influences that can be harnessed for selective transformations, though this same feature may limit reactivity in certain contexts compared to more flexible linear analogues.
Linear nitroalkanes offer broader functional group compatibility in many transformations and have demonstrated remarkable utility as thioacyl equivalents for the synthesis of metabolically stabilized thiopeptide therapeutics [4]. Their generally higher reactivity in nucleophilic additions and substitutions, coupled with straightforward preparation methods, makes them versatile intermediates for diversity-oriented synthesis in drug discovery campaigns.
| Compound / Form | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Result | Key Findings / Notes |
|---|---|---|---|---|
| Nitrocyclopentane (parent compound) [1] | TA98, TA100, TA102 | Not specified | Not mutagenic or marginally mutagenic [1] | The parent compound showed little to no activity. |
| Nitronate of this compound [1] [2] | TA100, TA102 | Not specified | Significantly mutagenic [1] [2] | The nitronate form is the more proximate mutagenic species [1]. |
The data indicates that the mutagenic potential of this compound is highly dependent on its chemical form.
The Ames test is a widely used bacterial reverse mutation assay to identify substances that can cause genetic damage. The core protocol, as it relates to these findings, is summarized below.
The workflow illustrates the key steps, where the conversion of this compound to its nitronate form under assay conditions is a critical step leading to mutation.
his-) [3] [4].hisG gene and the pKM101 plasmid, making it sensitive to a broad spectrum of oxidizing mutagens and cross-linking agents [4].his mutation (his+ revertants) can form visible colonies [3] [4].
Experimental data from key studies demonstrate a clear distinction in the biological activity of secondary nitroalkanes compared to their primary counterparts, particularly in their ability to cause DNA damage and induce repair mechanisms.
The table below summarizes the comparative experimental findings:
| Property / Assay | Secondary Nitroalkanes | Primary Nitroalkanes |
|---|---|---|
| DNA Repair Induction in Rat Hepatocytes (Unscheduled DNA Synthesis) | Positive: All tested compounds (2-nitropropane, 2-nitrobutane, 3-nitropentane, etc.) induced significant DNA repair [1]. | Negative: No significant DNA repair induction was observed [1]. |
| Activation by Aryl Sulfotransferase | Positive: The nitronate forms served as substrates for enzyme-catalyzed production of oxidized guanosine derivatives in vitro [1]. | Negative: Did not serve as substrates for the enzyme [1]. |
| Hepatocarcinogenicity in Male F344 Rats | Positive: 2-nitrobutane and 3-nitropentane produced a highly significant incidence of liver cancer with metastases [1]. | Negative: 1-nitrobutane was not carcinogenic in the same assay [1]. |
| Mutagenicity in Ames Test (Salmonella assay) | Generally show mutagenic activity, which is related to their metabolic activation to DNA-damaging species [2]. | Typically show little to no mutagenic activity in the same tests [2]. |
For researchers seeking to replicate or understand the foundational studies, here is a detailed breakdown of the key methodologies and findings.
[3H]dThd) into the DNA of non-dividing cells. This "unscheduled" synthesis is a direct indicator of excision repair following DNA damage [1].The following diagram illustrates the proposed pathway from nitroalkane exposure to DNA damage and repair, based on the experimental findings:
For professionals in drug development and toxicology, these findings highlight critical considerations:
The core data on DNA repair induction is established but dated. To find more current information, you might:
Nitrocyclopentane nitronate is an anionic form (nitronate) derived from this compound. The table below summarizes its key identifiers.
| Property | Description |
|---|---|
| Chemical Name | This compound nitronate [1] |
| Molecular Formula | C5H8NO2- [1] |
| PubChem CID | 197165 [1] |
| Parent Compound | This compound (CAS 2562-38-1) [2] [3] [4] |
The parent compound, This compound, is a liquid with the following characteristics [2] [3] [4]:
Available data on biological effects is very limited and comes from studies on the parent this compound:
The search results do not provide further details on experimental protocols, quantitative data, or specific signaling pathways related to this activity.
While the specific signaling pathways for this compound nitronate are not described in the search results, the diagram below illustrates a generic signal transduction pathway for context. This is a common framework through which extracellular signals trigger intracellular responses [5].
The table below summarizes the basic chemical identification and physical properties of this compound, as listed in a chemical supplier's database [1].
| Property | Value / Description |
|---|---|
| CAS Number | 2562-38-1 [1] |
| Molecular Formula | C5H9NO2 [1] |
| Molecular Weight | 115.13 g/mol [1] |
| Synonym | Cyclopentane, nitro [1] |
| IUPAC Name | This compound [1] |
| Density | 1.082 [1] |
| Boiling Point | 179°C to 180°C [1] |
| Flash Point | 67°C (152°F) [1] |
While no specific data was found for this compound, the search results provide a framework for how drug-induced liver injury (DILI) is generally studied, which you can use as a guide for your own investigations.
Given the lack of direct data, here is a generalized experimental protocol based on current methodologies for assessing the hepatotoxic potential of a new compound like this compound [4].
| Step | Action | Purpose & Details |
|---|---|---|
| 1. Model System | Use human hepatocyte cell lines (e.g., HepG2) or primary hepatocytes. | To provide a human-relevant experimental model that can metabolize compounds and exhibit toxic responses. |
| 2. Dosing | Expose cells to a range of concentrations of this compound. | To determine dose-dependent effects. Include a negative control (vehicle only) and a positive control (a known hepatotoxin). |
| 3. Metabolite Extraction | At set time points, collect intracellular material and extracellular culture media. | To capture the "metabolome" (all small molecules) reflecting the biochemical state of the cells. |
| 4. Data Acquisition | Analyze samples using LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). | To precisely identify and quantify hundreds to thousands of metabolites. |
| 5. Data Analysis | Use bioinformatics tools to identify metabolites with significantly altered levels. | To map these metabolites to specific biochemical pathways (e.g., glutathione synthesis, energy metabolism) that are disrupted. |
The workflow for this in vitro metabolomics approach can be visualized as follows:
To build a robust assessment of this compound, consider these factors highlighted in the literature:
The table below summarizes efficiency data for catalytic reduction of nitro compounds, a critical transformation for aniline synthesis in pharmaceutical intermediates.
Table 1: Efficiency Comparison of Catalytic Reduction Methods
| Catalyst System | Substrate | Conditions | Yield (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| 3% Pt/SiO₂-AlPO₄ | Aromatic nitro compounds | Hydrogenation | High | Electron-withdrawing groups stabilize nitrene intermediate, increasing rate | [1] |
| Ni-skeleton, 5% Ir/C | Chloronitrobenzene | Hydrogenation | - | Chlorophenylhydroxylamine as main intermediate; starting compound has higher adsorptive capacity | [1] |
| Fe powder, AcOH | Nitrobenzo-2,1,3-thiadiazoles | 30°C | High | Selective reduction to aminobenzothiadiazoles without heterocyclic degradation | [2] |
| Zn, AcOH | Nitrobenzo-2,1,3-thiadiazoles | - | - | Complete reduction of both nitro group and thiadiazole ring | [2] |
| Na formate, N-methylpyrrolidone | Aromatic nitro compounds | - | Good | Effective reducing system for nitro groups | [2] |
| Sn chloride | Aromatic ring with chloro/cyano groups | - | Good | Selective reduction of nitro group in polyfunctional molecules | [2] |
| Dry Na sulfide, ethanol | Aromatic vs alkyl nitro groups | - | Good | Selective reduction of aromatic nitro group over alkyl nitro group | [2] |
| Fe carbonyl complexes | Aromatic nitro compounds | - | Good | Specialized reducing agents | [2] |
| Polymer-supported Pd reagents | Aromatic nitro compounds | - | Good | Recyclable catalyst system | [2] |
The classical Haber-Lukashevich mechanism [1] outlines the pathway for catalytic nitro group reduction, progressing through nitroso and hydroxylamine intermediates. This mechanism is detailed in Figure 1 below.
Figure 1: Classical Haber-Lukashevich reduction pathway for nitrobenzene to aniline via nitrosobenzene and phenylhydroxylamine intermediates [1].
Radical reactions involving nitro groups provide efficient access to diverse nitro-containing compounds and heterocycles important in pharmaceutical synthesis.
Table 2: Efficiency Comparison of Radical-Mediated Nitro Transformations
| Transformation Type | Reagent System | Substrate | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Halo-nitration | Fe(NO₃)₃·9H₂O, Cl⁻ salt | Alkenes | Good | Broad substrate scope | [3] |
| Nitration to nitroalkenes | Fe(NO₃)₃, TEMPO | Olefins | Good | Excellent E-selectivity | [3] |
| Remote C-H nitration | Fe(NO₃)₃·9H₂O | 8-Aminoquinoline amides | Good | Regioselective C5-nitration | [3] |
| Nitration-cyclization | Fe(NO₃)₃·9H₂O | Arene-alkynes | Good | 9-Nitrophenanthrenes formation | [3] |
| Nitration-cyclization | Fe(NO₃)₃·9H₂O | 1,6-Diynes | Low | Cyclic gem-dinitro compounds | [3] |
| Nitration-debromination | Fe(NO₃)₃/TEMPO or dioxane | β-Bromo-β-nitrostyrenes | Good | Stereoselective β-fluoro-β-nitrostyrenes | [3] |
| Radical-radical coupling | Fe(NO₃)₃ | Sulfonyl hydrazides/aldehydes | Good | Biarylsulfonylnitromethane formation | [3] |
The versatility of nitro group transformations stems from the ability of nitro compounds to serve as precursors to various functional groups, as shown in Figure 2 below.
Figure 2: Diverse transformation pathways available from nitro compounds, including reduction to amines and radical-mediated reactions to form heterocycles [3] [2].
Functional Group Tolerance: Iron-mediated radical nitrations show excellent functional group tolerance compared to traditional acidic nitration systems [3]
Regioselectivity: Recent methods enable regioselective remote C-H nitration (e.g., C5-position of 8-aminoquinoline amides) [3]
Stereoselectivity: Radical nitration-debromination sequences can produce stereoselective β-fluoro-β-nitrostyrenes through cyclic bromo-radical intermediates [3]
Green Chemistry: Iron nitrate is preferred over nitrogen dioxide gas for convenience and safety; water and nitrogen generated as only byproducts in some systems [3]
Irritant